Product packaging for Phytosphingosine(Cat. No.:CAS No. 388566-94-7)

Phytosphingosine

Cat. No.: B164345
CAS No.: 388566-94-7
M. Wt: 317.5 g/mol
InChI Key: AERBNCYCJBRYDG-KSZLIROESA-N
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Description

Overview of Sphingolipids and Sphingoid Bases in Eukaryotic Cells

Sphingolipids are a fundamental class of lipids found in the membranes of all eukaryotic cells. uu.nl They serve dual roles, acting as both structural components of cellular membranes and as bioactive molecules involved in crucial signaling pathways. nih.govnih.gov Structurally, sphingolipids are characterized by a long-chain sphingoid base backbone. uu.nl As structural elements, they contribute to the mechanical stability and chemical resistance of the cell surface. wikipedia.org In conjunction with sterols, they form specialized membrane microdomains known as lipid rafts, which are vital for processes like signal transduction and membrane trafficking. nih.gov

Beyond their structural importance, sphingolipid metabolism gives rise to a variety of signaling molecules that regulate fundamental cellular activities. uu.nlnih.gov These processes include cell growth, differentiation, apoptosis (programmed cell death), stress responses, and cell-to-cell recognition. nih.govwikipedia.orgthermofisher.com For instance, ceramide, a central molecule in sphingolipid metabolism, and its derivative, sphingosine-1-phosphate, are key mediators in signaling cascades that control apoptosis, proliferation, and inflammation. wikipedia.org

Phytosphingosine (B30862) is a specific type of sphingoid base, which are the foundational building blocks of sphingolipids. wikipedia.orgtandfonline.com It is a trihydroxylated long-chain base, meaning it possesses three hydroxyl (-OH) groups in its chemical structure. tandfonline.comscientificlabs.ie This distinguishes it from other common sphingoid bases. This compound serves as the structural backbone for phytoceramides, which are particularly prevalent in yeast and plants. scientificlabs.ie In these organisms, as well as in some mammalian tissues, this compound and its derivatives are integral to the structure and function of cell membranes and are also involved in signaling pathways. scientificlabs.iebiorxiv.org For example, this compound-1-phosphate, a phosphorylated derivative, acts as a signaling molecule in plant stress responses. biorxiv.org

Natural Occurrence and Distribution of this compound

This compound is a naturally occurring lipid found in the mammalian epidermis, specifically in the outermost layer known as the stratum corneum. scientificlabs.ienih.govdergipark.org.tr While it is not found in its free form in the human stratum corneum, it exists as a component of certain ceramides (B1148491), which are complex sphingolipids crucial for skin barrier function. frontiersin.org The stratum corneum's lipid matrix, composed of ceramides, cholesterol, and fatty acids, forms a protective barrier that prevents water loss and protects against external threats. dergipark.org.trcaymanchem.com this compound-containing ceramides contribute to this barrier. lipotype.com The various ceramides in the epidermis are categorized based on the combination of a sphingoid base (like this compound, sphingosine (B13886), or sphinganine) and a fatty acid. frontiersin.org

This compound is particularly abundant in plants and fungi. tandfonline.comscientificlabs.ienih.gov In these kingdoms, it is a major long-chain base in sphingolipids. tandfonline.combiorxiv.org The biosynthesis of this compound occurs through the action of an enzyme called sphingolipid C4-hydroxylase, which is present in plants and fungi. tandfonline.comfrontiersin.org In fungi, this compound production is quite plentiful, and the resulting phytoceramides are primary components used to create more complex, inositol-containing sphingolipids. nih.govplos.org These complex sphingolipids are important for the growth and viability of filamentous fungi. frontiersin.org In plants, this compound and its phosphorylated form are involved in signaling pathways related to stress responses and programmed cell death. biorxiv.org

This compound, sphingosine, and sphinganine (B43673) are three key sphingoid bases that differ in their chemical structure, which in turn affects their biological roles. researchgate.net Sphinganine (also known as dihydrosphingosine) is the saturated precursor in the biosynthesis of other sphingoid bases. wikipedia.orgacs.org Sphingosine is characterized by a double bond in its hydrocarbon chain, while sphinganine lacks this feature. researchgate.net this compound is distinct from both as it is a saturated molecule (like sphinganine) but contains an additional hydroxyl group at the C4 position. scientificlabs.ieresearchgate.net

These structural differences lead to variations in their distribution and function. While sphingosine is the most abundant long-chain base in many animal tissues, this compound is more prevalent in plants and fungi. tandfonline.com In the mammalian epidermis, sphingosine, sphinganine, and 6-hydroxysphingosine are found as free bases, whereas this compound is primarily a component of ceramides. frontiersin.orgnih.gov The presence and ratio of these different sphingoid bases can impact the properties of cell membranes and the signaling cascades within the cell. nih.govmdpi.com

Table 1: Comparison of Major Sphingoid Bases

Feature Sphinganine (Dihydrosphingosine) Sphingosine This compound
Chemical Structure Saturated 18-carbon amino alcohol with two hydroxyl groups. wikipedia.orglipidmaps.org Monounsaturated 18-carbon amino alcohol with two hydroxyl groups. wikipedia.orglipidmaps.org Saturated 18-carbon amino alcohol with three hydroxyl groups. lipidmaps.org
Primary Occurrence Precursor in sphingolipid biosynthesis in most eukaryotes. acs.org Abundant in mammalian tissues. tandfonline.com Abundant in plants, fungi, and present in mammalian epidermis. tandfonline.comscientificlabs.ienih.gov
Key Role Biosynthetic intermediate. wikipedia.org Signaling molecule, structural component of ceramides. wikipedia.orgacs.org Structural component of phytoceramides, signaling in plants/fungi. scientificlabs.iebiorxiv.org

Historical Perspectives and Emerging Research Trends on this compound

This compound is a sphingoid base, an aliphatic amino alcohol that serves as a fundamental structural component of more complex sphingolipids like ceramides. wikipedia.orgwikipedia.org Initially recognized for its structural role within the cell membranes of fungi, plants, and some animals, the understanding of this compound's function has evolved significantly. wikipedia.orggerli.com Research has progressively uncovered its diverse biological activities, leading to a paradigm shift from viewing it as a mere cellular building block to recognizing it as a bioactive lipid with critical roles in cell signaling and significant therapeutic potential.

The history of this compound began with its isolation from yeast by Reindel in 1930. gerli.com By 1940, its chemical structure had been partially elucidated. gerli.com While initially considered the plant counterpart to sphingosine, which was discovered in brain extracts in the 1870s, this compound was later detected in animal tissues in 1964, demonstrating its broader distribution. wikipedia.orggerli.com

Early research focused on its fundamental biological properties. Scientists recognized its involvement in the structure of cell membranes and its contribution to the skin's permeability barrier as a precursor to ceramides. nih.govmdpi.com Beyond its structural importance, early studies also identified its antimicrobial and anti-inflammatory properties. nih.govresearchgate.net This initial recognition of its biological activities laid the groundwork for its use in cosmetics and skincare products, where it was noted for its ability to moisturize, reduce inflammation, and exhibit analgesic effects. nih.gov

YearKey Discovery / RecognitionResearcher/ContextSignificance
1930Isolation of this compoundReindelFirst identification of the compound from yeast. gerli.com
1940Partial elucidation of structureN/A (Historical Record)Provided the initial chemical understanding of the molecule. gerli.com
1964Detection in animal tissuesKarlssonExpanded the known distribution of this compound beyond plants and yeast. gerli.com
Late 20th CenturyRecognition of anti-inflammatory and antimicrobial activityGeneral ResearchEstablished its role as a bioactive compound beyond its structural function. nih.govresearchgate.net

The turn of the 21st century marked a significant shift in this compound research, moving from its established structural and barrier functions toward its role as a potent signaling molecule. Like other sphingolipids such as ceramide and sphingosine, this compound was found to be involved in a variety of cellular processes, including apoptosis (programmed cell death), cell proliferation, and differentiation. aacrjournals.org

A pivotal area of this new research focus has been its role in intracellular signaling cascades. Studies revealed that this compound can induce apoptosis in human cancer cells by activating caspase-8 and promoting the translocation of the pro-apoptotic protein Bax to the mitochondria. aacrjournals.org This discovery highlighted a potential mechanism for anticancer activity and suggested that this compound could have therapeutic applications in oncology. aacrjournals.org Further research has reinforced this potential, demonstrating its ability to suppress the growth of lung cancer cells by arresting the cell cycle and inducing cell death through mitochondria-dependent pathways, both in vitro and in vivo. nih.govresearchgate.net

The discovery of this compound's phosphorylated form, this compound-1-phosphate (PHS-P), further solidified its status as a signaling molecule. Research in yeast revealed a specific signaling role for PHS-P in regulating genes related to mitochondrial respiration. nih.gov In plants, PHS-P has been identified as a key signaling molecule in response to environmental stress, such as chilling temperatures, where it activates specific protein kinase pathways. biorxiv.orgresearchgate.net

This expanding understanding has spurred investigations into its therapeutic potential for a range of conditions. Its anti-inflammatory and antimicrobial properties are being explored for pharmaceutical applications in treating skin disorders. datainsightsmarket.commarketresearchintellect.com More recently, emerging research has linked gut microbiota-derived this compound to the regulation of glucose and lipid metabolism, suggesting a potential role in preventing and managing metabolic disorders by activating hepatic receptors like PPARα. nih.gov

Area of ResearchKey FindingsPotential Implication
Cancer BiologyInduces apoptosis via caspase activation and Bax translocation; causes G2/M cell cycle arrest in lung cancer cells. aacrjournals.orgnih.govTherapeutic potential for various human cancers. aacrjournals.org
Plant BiologyActs as a signaling molecule (as PHS-P) in response to chilling stress, activating defense pathways. biorxiv.orgresearchgate.netUnderstanding plant immunity and stress responses. biorxiv.org
Yeast Molecular BiologyThis compound-1-phosphate (PHS-P) regulates genes for mitochondrial respiration. nih.govElucidating fundamental cell signaling pathways. nih.gov
Dermatology & CosmeticsPossesses anti-inflammatory and antimicrobial properties; serves as a precursor for ceramides essential for skin barrier function. nih.govmdpi.comdatainsightsmarket.comTreatment for skin conditions and development of advanced skincare. datainsightsmarket.commarketresearchintellect.com
Metabolic DisordersGut microbiota-produced this compound can activate hepatic PPARα, influencing glucose and lipid metabolism. nih.govPotential for early detection and intervention in metabolic diseases. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H39NO3 B164345 Phytosphingosine CAS No. 388566-94-7

Properties

IUPAC Name

(2S,3S,4R)-2-aminooctadecane-1,3,4-triol
Source PubChem
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Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H39NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17(21)18(22)16(19)15-20/h16-18,20-22H,2-15,19H2,1H3/t16-,17+,18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AERBNCYCJBRYDG-KSZLIROESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCC(C(C(CO)N)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCC[C@H]([C@H]([C@H](CO)N)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H39NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80203951
Record name Phytosphingosine
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Molecular Weight

317.5 g/mol
Source PubChem
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Physical Description

Solid
Record name Phytosphingosine
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CAS No.

554-62-1
Record name Phytosphingosine
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Record name Phytosphingosine
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Record name Phytosphingosine
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Record name Phytosphingosine
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Record name (2S,3S,4R)-2-aminooctadecane-1,3,4-triol
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Record name PHYTOSPHINGOSINE
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Record name Phytosphingosine
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Melting Point

102 - 103 °C
Record name Phytosphingosine
Source Human Metabolome Database (HMDB)
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Biosynthesis and Metabolism of Phytosphingosine

De Novo Sphingolipid Biosynthesis Pathways Involving Phytosphingosine (B30862)

The initial steps of sphingolipid synthesis generate the backbone for more complex sphingolipids, including this compound.

Conversion from Dihydrosphingosine

Following its synthesis, 3-ketodihydrosphingosine is rapidly reduced by the NADPH-dependent enzyme 3-ketodihydrosphingosine reductase to form dihydrosphingosine (also known as sphinganine). apsnet.orgnih.gov In organisms like fungi and plants, dihydrosphingosine can then be hydroxylated at the C4 position by a sphingolipid C4-hydroxylase (encoded by genes such as SUR2 in yeast) to produce this compound. nih.govnih.govnih.gov This hydroxylation step is a key divergence point in the sphingolipid pathway, leading to the formation of this compound-based sphingolipids. nih.gov

Role of Dihydroceramide (B1258172) C4-desaturase (DES2) in Phytoceramide Synthesis

In some organisms, including mammals, an alternative pathway to phytoceramide exists. Dihydroceramide, formed by the N-acylation of dihydrosphingosine, can be acted upon by Dihydroceramide C4-desaturase (DES2). aginganddisease.orgbiologists.com DES2 is a bifunctional enzyme that can introduce a double bond to form ceramide or, importantly for this context, add a hydroxyl group at the C4 position to produce phytoceramide. aginganddisease.orgbiologists.comresearchgate.net The expression of DES2 is particularly noted in tissues like the small intestine, skin, and kidney, where it plays a significant role in the synthesis of phytoceramides and related glycosphingolipids. aginganddisease.orgresearchgate.net Research has shown that this compound treatment can uniquely stimulate the expression of DES2, leading to an increased production of phytoceramide (specifically ceramide NP). researchgate.netnih.gov

Enzymatic Regulation of this compound Levels

The cellular concentration of this compound is tightly controlled through the actions of specific kinases and lyases.

Sphingosine (B13886) Kinase (SphK) and this compound-1-Phosphate (PHS1P) Formation

This compound can be phosphorylated at its C1 hydroxyl group by the enzyme Sphingosine Kinase (SphK) to form this compound-1-phosphate (PHS1P). nih.govfrontiersin.org This phosphorylation is a critical step, as PHS1P is a bioactive signaling molecule involved in various cellular processes, including stress responses. nih.govnih.govnih.gov In yeast, the kinases encoded by LCB4 and LCB5 are responsible for this phosphorylation. nih.govnih.gov The formation of PHS1P effectively removes this compound from the pool available for ceramide synthesis and channels it into a signaling pathway. nih.gov The activity of SphK can be induced by various stimuli, including the presence of this compound itself, suggesting a feedback mechanism. biorxiv.orgnih.gov

Sphingoid Base-1-Phosphate Lyase (DPL1) in this compound-1-Phosphate Degradation

The degradation of PHS1P is an irreversible process catalyzed by Sphingoid Base-1-Phosphate Lyase, also known as Dihydrosphingosine-1-phosphate Lyase (DPL1). nih.govnih.gov This enzyme, located in the endoplasmic reticulum, cleaves PHS1P into phosphoethanolamine and a long-chain aldehyde (hexadecenal). nih.govfrontiersin.orgoup.com The action of DPL1 represents the final step in the sphingolipid degradation pathway and is crucial for maintaining the balance of sphingolipid metabolites. biorxiv.orgnih.gov By degrading PHS1P, DPL1 effectively terminates its signaling functions and prevents its accumulation, which can be detrimental to cell growth. nih.govuniprot.org Studies have shown that DPL1 can be a rate-limiting step in reducing high levels of long-chain bases and their phosphates. frontiersin.orgnih.gov

Table of Key Enzymes in this compound Metabolism

EnzymeGene(s) (in yeast/other organisms)FunctionLocation
Serine Palmitoyltransferase (SPT) LCB1, LCB2, SPTLC1, SPTLC2, SPTLC3Catalyzes the initial, rate-limiting step of sphingolipid biosynthesis. nih.govpnas.orgapsnet.orgEndoplasmic Reticulum nih.gov
3-Ketodihydrosphingosine Reductase TSC10Reduces 3-ketodihydrosphingosine to dihydrosphingosine. nih.govEndoplasmic Reticulum
Sphingolipid C4-hydroxylase SUR2/SYR2Hydroxylates dihydrosphingosine to form this compound. nih.govnih.govEndoplasmic Reticulum
Dihydroceramide C4-desaturase (DES2) DES2Converts dihydroceramide to phytoceramide. aginganddisease.orgbiologists.comnih.govEndoplasmic Reticulum researchgate.net
Sphingosine Kinase (SphK) LCB4, LCB5Phosphorylates this compound to form this compound-1-phosphate (PHS1P). nih.govnih.govnih.govCytosol, Endoplasmic Reticulum
Sphingoid Base-1-Phosphate Lyase (DPL1) DPL1Irreversibly degrades this compound-1-phosphate. nih.govnih.govfrontiersin.orgEndoplasmic Reticulum oup.com

Interconnections with other Sphingolipid Metabolites and Pathways

This compound is a pivotal sphingolipid that is deeply integrated into the complex network of lipid metabolism. Its synthesis and degradation pathways are not isolated but are intricately connected with the metabolism of other key sphingolipids, including ceramides (B1148491) and sphingosine, ensuring cellular homeostasis and signaling fidelity.

This compound serves as a fundamental structural backbone for several crucial classes of ceramides, particularly those abundant in the stratum corneum of the epidermis. crodabeauty.comstratiaskin.com These ceramides are essential for maintaining the skin's barrier function, preventing water loss, and protecting against environmental insults. paulaschoice-eu.commdpi.com The linkage of a fatty acid to the amino group of the this compound base forms the ceramide molecule.

The specific type of ceramide is determined by the nature of the fatty acid attached:

Ceramide [NP] (Non-hydroxy fatty acyl-phytosphingosine): This ceramide is formed when a non-hydroxylated fatty acid is attached to this compound. mdpi.comresearchgate.net It is a key component for maintaining hydration and reducing sensitivity in the skin barrier. flychem.com

Ceramide [AP] (α-hydroxy fatty acyl-phytosphingosine): In this class, an alpha-hydroxy fatty acid is linked to the this compound backbone. mdpi.comflychem.com Ceramide [AP] is noted for its high affinity with the lipid layers of the skin. drop-bio.com

Ceramide [EOP] (Esterified ω-hydroxy fatty acyl-phytosphingosine): This is a more complex ceramide where an omega-hydroxy fatty acid is attached to this compound, and this fatty acid is further esterified with another fatty acid (often linoleic acid). mdpi.com Ceramide [EOP] is considered a "barrier architect," playing a critical role in the structural reconstruction of the lipid bilayer, making it vital for very dry or compromised skin. flychem.com

Table 1: Key this compound-Based Ceramides

Ceramide Class Full Name Fatty Acid Component Primary Association
Cer[NP] Non-hydroxy fatty acyl-phytosphingosine Non-hydroxylated fatty acid Moisture retention, barrier integrity mdpi.comflychem.com
Cer[AP] α-hydroxy fatty acyl-phytosphingosine Alpha-hydroxy fatty acid Lipid layer affinity, barrier support mdpi.comflychem.comdrop-bio.com
Cer[EOP] Esterified ω-hydroxy fatty acyl-phytosphingosine Esterified omega-hydroxy acid Structural integrity, lipid bilayer repair mdpi.comflychem.com

The metabolism of this compound is deeply intertwined with that of sphingosine and the broader ceramide pool, illustrating significant metabolic cross-talk. This interplay occurs at several key enzymatic steps and through shared precursor molecules.

The de novo synthesis pathway for sphingolipids begins with the condensation of serine and palmitoyl-CoA to form 3-ketodihydrosphingosine, which is then reduced to dihydrosphingosine (also known as sphinganine). nih.govbiorxiv.orgtandfonline.com At this point, the pathway diverges, highlighting a critical node of cross-talk. Dihydrosphingosine can be either:

Hydroxylated at the C-4 position by the enzyme sphingolipid C4-hydroxylase (encoded by the SUR2 gene in yeast) to produce This compound . nih.govaocs.org

Desaturated by a sphingolipid Δ4-desaturase to form sphingosine . tandfonline.com

This divergence means that the relative activities of these enzymes can shift the balance of sphingoid bases within the cell, directly impacting the types of ceramides and other complex sphingolipids that are synthesized.

Furthermore, the degradation of this compound creates metabolites that can enter other metabolic pathways. This compound is first phosphorylated to this compound-1-phosphate (PHS1P). pnas.org This molecule is then cleaved by sphingosine-1-phosphate lyase, producing an aldehyde (2-hydroxy palmitoyl (B13399708) aldehyde) and phosphoethanolamine. pnas.orgnih.gov The aldehyde is further metabolized into 2-hydroxypalmitic acid and ultimately to pentadecanoic acid (a C15:0 odd-numbered fatty acid). pnas.orgcapes.gov.brnih.gov This odd-numbered fatty acid can then be incorporated into glycerophospholipids, directly linking the catabolism of sphingolipids to the glycerolipid pool. capes.gov.brnih.gov

This metabolic interconnectedness creates a "ripple effect," where a change in the level or activity of a single enzyme or metabolite can cause widespread alterations throughout the sphingolipid network. aocs.orgnih.gov For example, exogenously added this compound can stimulate the expression of genes involved in de novo ceramide synthesis, such as serine palmitoyltransferase, indicating a feedback mechanism that regulates the entire pathway. biorxiv.orgresearchgate.nettandfonline.com

Genetic and Environmental Factors Influencing this compound Metabolism

The cellular concentration and metabolism of this compound are tightly regulated by a combination of genetic determinants and environmental cues. These factors influence the expression and activity of key enzymes in the sphingolipid metabolic network.

Genetic Factors: The biosynthesis and degradation of this compound are controlled by a series of specific genes encoding the necessary enzymes.

De Novo Synthesis: The initial and rate-limiting step of all sphingolipid synthesis is catalyzed by serine palmitoyltransferase (SPT) , encoded by the LCB1 and LCB2 genes. nih.govtandfonline.com The product, 3-ketodihydrosphingosine, is reduced by 3-ketodihydrosphingosine reductase , encoded by TSC10. nih.gov The crucial hydroxylation step that defines this compound is performed by sphingosine C4-hydroxylase , encoded by the SUR2 gene in yeast and the DEGS2 gene in mammals. nih.govtandfonline.comtandfonline.com

Degradation: The catabolic pathway also involves several key enzymes. This compound is phosphorylated by sphingosine kinase 2 (SPHK2) . pnas.org The resulting this compound-1-phosphate is cleaved by sphingosine-1-phosphate lyase (SPGL1) . pnas.org Subsequent oxidation steps are carried out by the fatty aldehyde dehydrogenase ALDH3A2 and the 2-hydroxyacyl-CoA lyase HACL2 . pnas.orgnih.gov

Environmental Factors: Cells dynamically adjust their sphingolipid metabolism in response to a wide range of environmental stimuli and stresses.

Heat Stress: In yeast (Saccharomyces cerevisiae), heat stress acutely increases the synthesis of sphingolipids, including this compound and its phosphorylated form, PHS1P. aocs.orgnih.gov This response is a critical part of the cellular survival mechanism at high temperatures. nih.gov

Pathogen Infection and Biotic Stress: In plants, the levels of this compound can increase upon infection with pathogens like Pseudomonas syringae. nih.gov this compound and its derivatives act as signaling molecules in plant defense pathways and the development of systemic acquired resistance. biorxiv.org

Abiotic Stress: Other environmental factors such as drought, salinity, and UV radiation can modulate the biosynthesis of secondary metabolites, including sphingolipids, in plants. frontiersin.orgresearchgate.net These stresses trigger complex signaling cascades that involve transcription factors, which in turn regulate the expression of metabolic genes to help the organism adapt. frontiersin.org

This interplay between genetic predispositions and environmental triggers allows the cell to use this compound and other sphingolipids as signaling molecules to mount appropriate responses to changing conditions. nih.govfrontiersin.org

Cellular and Molecular Mechanisms of Action of Phytosphingosine

Signal Transduction Pathways Modulated by Phytosphingosine (B30862)

This compound (PHS) is a bioactive lipid that plays a crucial role in various cellular processes by modulating key signal transduction pathways. Its influence extends to pathways governing inflammation, cell death, differentiation, and metabolic regulation. The following sections detail the specific molecular mechanisms through which this compound and its derivatives exert their effects.

This compound demonstrates significant anti-inflammatory effects by directly inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway. In studies involving lipopolysaccharide (LPS)-stimulated cells, PHS was found to suppress the nuclear migration of NF-κB. This action is achieved by preventing the degradation of IκBα, an inhibitory protein that sequesters NF-κB in the cytoplasm. By inhibiting IκBα degradation, PHS effectively blocks the release and subsequent translocation of NF-κB into the nucleus, thereby preventing the transcription of pro-inflammatory genes.

This inhibitory mechanism leads to a downstream reduction in the production of several inflammatory mediators. Research has shown that PHS treatment suppresses the gene expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which in turn decreases the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2). Furthermore, derivatives of this compound have been shown to ameliorate skin inflammation through the inhibition of NF-κB signaling.

Inflammatory MediatorEffect of this compound Treatment
NF-κB Nuclear Translocation Inhibited
IκBα Degradation Inhibited
iNOS Gene Expression Suppressed
COX-2 Gene Expression Suppressed
Nitric Oxide (NO) Production Suppressed
Prostaglandin E2 (PGE2) Production Suppressed

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, a critical signaling cascade for cytokine-mediated immune and inflammatory responses, is also modulated by this compound derivatives. In studies on keratinocytes and mouse models of skin inflammation, synthetic derivatives of this compound demonstrated anti-inflammatory and anti-psoriatic activities by inhibiting the JAK/STAT pathway. This inhibition contributes to the amelioration of inflammatory skin damage, suggesting that modulation of this pathway is a key mechanism for the therapeutic potential of this compound-related compounds in chronic inflammatory skin diseases.

This compound exerts a complex and dual impact on the Mitogen-Activated Protein Kinase (MAPK) signaling pathways to regulate cellular processes like apoptosis. It has been shown to simultaneously suppress one branch of the MAPK pathway while activating another.

Specifically, treatment with this compound leads to a rapid decrease in the phosphorylation of extracellular signal-related kinase 1/2 (ERK1/2). The downregulation of ERK activity is crucial for inducing the caspase-8-dependent cell death pathway. Conversely, this compound causes a marked increase in the phosphorylation and activation of p38 MAPK. The activation of the p38 MAPK pathway is directly involved in the mitochondrial-mediated cell death pathway, which includes the translocation of the pro-apoptotic protein Bax to the mitochondria and the subsequent release of cytochrome c. These findings indicate that this compound utilizes two distinct MAPK signaling arms to amplify the apoptosis cascade in human cancer cells. Furthermore, studies have confirmed that PHS inhibits the p38, ERK, and JNK signaling pathways as part of its anti-inflammatory mechanism.

MAPK ComponentEffect of this compound TreatmentDownstream Consequence
Phosphorylated ERK1/2 DecreasedAttenuation of Caspase-8 Activation
Phosphorylated p38 MAPK IncreasedSuppression of Bax Translocation & Cytochrome c Release

This compound acts as a ligand for Peroxisome Proliferator-Activated Reactors (PPARs), which are nuclear hormone receptors that regulate genes involved in lipid metabolism, inflammation, and cellular differentiation. cosmeticsandtoiletries.com Reporter gene assays have demonstrated that this compound can activate the transcriptional activity of all three PPAR isoforms. cosmeticsandtoiletries.com When tested in human keratinocytes, this compound at a concentration of 1 μM was shown to increase the reporter activity of PPARα by approximately 36%. nih.gov The activation was most potent for PPARγ (57% increase), followed by PPARα, and then PPARδ (17% increase), establishing this compound as a pan-PPAR ligand. cosmeticsandtoiletries.comnih.gov This activation of PPARα contributes to the compound's role in stimulating epidermal differentiation and modulating inflammatory responses. nih.gov PPARs form an active complex with the retinoid X receptor (RXR), suggesting a potential synergy between this compound and retinoids in activating specific molecular pathways. cosmeticsandtoiletries.com

This compound has been identified as a novel ligand for the Free Fatty Acid Receptor 4 (FFAR4), also known as GPR120, which is a receptor for medium- and long-chain fatty acids. researchgate.net The binding mechanism of this compound to FFAR4 is distinct from that of traditional fatty acid ligands like α-linolenic acid (ALA). nih.gov While many natural FFAR4 ligands possess a carboxyl group, this compound lacks this feature. nih.gov

Docking simulation analyses and subsequent kinetic studies have revealed the specific molecular interactions responsible for this binding. The activation of FFAR4 by this compound is critically dependent on the hydroxyl group at its C4-position. This hydroxyl group is predicted to form a hydrogen bond with the glutamic acid residue at position 249 (E249) of the FFAR4 receptor. nih.gov The importance of this interaction was confirmed by experiments showing that substituting alanine for E249 (E249A) dramatically reduced FFAR4 activation by this compound but had a much weaker effect on activation by ALA. nih.gov Furthermore, sphingosine (B13886), which lacks the hydroxyl group at the C4-position, was unable to activate the FFAR4 receptor. nih.gov

LigandKey Interacting Residue in FFAR4Critical Functional Group on Ligand
This compound (PHS) E249Hydroxy group at C4-position
α-Linolenic Acid (ALA) R264Carboxylate group

O-cyclic this compound-1-phosphate (cP1P), a synthetic derivative of a this compound metabolite, has been shown to activate the mammalian target of rapamycin (B549165) (mTOR) signaling pathway. This activation is a key mechanism through which cP1P enhances the therapeutic potential of mesenchymal stem cells. The signaling cascade is initiated by cP1P and proceeds through an intracellular calcium-dependent Protein Kinase C alpha (PKCα) mechanism.

The activation of the mTOR pathway by cP1P has critical downstream effects, particularly on the regulation of Hypoxia-Inducible Factor 1-alpha (HIF1α). The mTOR pathway regulates the translation of HIF1α via S6K1, a downstream substrate of mTOR. Additionally, the activated mTOR pathway induces the expression of bicaudal D homolog 1, which facilitates the nuclear translocation of HIF1α. This entire process ultimately leads to a metabolic shift in the cells towards glycolysis.

Regulation of Gene Expression by this compound and its Metabolites

This compound and its phosphorylated metabolite, this compound-1-phosphate (P1P), are bioactive lipids that play significant roles in cellular signaling by modulating the expression of various genes. Their influence extends to critical cellular processes including metabolism, pigmentation, epidermal barrier formation, and adaptation to cellular stress.

Downstream Gene Expression Related to Glucose-Lipid Metabolism

While direct studies detailing the specific transcriptional regulation of metabolic genes by this compound are an emerging area of research, physiological studies in humans have indicated its potential influence on glucose and lipid metabolism. Dietary supplementation with this compound in men with metabolic syndrome has been shown to decrease serum total cholesterol, low-density lipoprotein (LDL)-cholesterol, and fasting plasma glucose levels. nih.gov Furthermore, it was observed to enhance insulin (B600854) sensitivity. nih.gov These outcomes suggest an underlying regulation of genes involved in cholesterol transport, glucose uptake, and insulin signaling pathways, although the specific gene targets directly modulated by this compound in this context require further elucidation. Related sphingolipids, such as sphingosine-1-phosphate (S1P), are known to be deeply involved in the regulation of glucose homeostasis and lipid metabolism, often through the action of sphingosine kinases which phosphorylate sphingoid bases.

Modulation of Microphthalmia-Associated Transcription Factor (MITF) Signaling Pathway in Melanogenesis

This compound has been identified as a potent inhibitor of melanogenesis, exerting its effects by directly targeting the Microphthalmia-Associated Transcription Factor (MITF), the master regulator of melanin (B1238610) synthesis. nih.govnih.gov Research has shown that this compound treatment leads to a reduction in melanin production in melan-a cells and reconstructed human skin models. nih.govnih.gov

The mechanism of action involves a two-pronged approach depending on the duration of the treatment. nih.gov

Suppression of MITF Gene Expression : this compound downregulates the mRNA levels of MITF. It also suppresses the expression of critical transcription factors that act upstream of MITF, including paired box 3 (PAX3) and SRY-related HMG-box 10 (SOX10). Furthermore, it reduces the protein levels of β-catenin and phospho-cAMP response element binding protein (p-CREB), which are key upstream activators of MITF transcription. nih.gov

Degradation of MITF Protein : With longer exposure, this compound induces the activation of extracellular signal-regulated kinase (ERK). nih.govresearchgate.net Activated ERK phosphorylates the MITF protein, tagging it for proteasomal degradation. nih.govresearchgate.net

The downregulation of MITF subsequently suppresses the expression of its target genes, which are crucial enzymes in the melanin production cascade, including tyrosinase (TYR), tyrosinase-related protein-1 (TRP-1), and tyrosinase-related protein-2 (TRP-2). nih.govnih.gov

Table 1: Effect of this compound on Key Genes and Proteins in the MITF Signaling Pathway

Gene/Protein TargetEffect of this compoundPathway Role
MITFDecreased mRNA expression and increased protein degradationMaster regulator of melanogenesis
Tyrosinase (TYR)Suppressed expressionRate-limiting enzyme in melanin synthesis
TRP-1Suppressed expressionEnzyme in melanin synthesis
TRP-2Suppressed expressionEnzyme in melanin synthesis
p-CREBDownregulated protein levelsUpstream activator of MITF transcription
β-cateninDownregulated protein levelsUpstream activator of MITF transcription
ERKIncreased phosphorylation (activation)Kinase that phosphorylates MITF, leading to its degradation

Effects on Genes for Ceramide Biosynthesis (SPT, CERS3, ELOVL4, DES2)

This compound plays a fundamental role in strengthening the epidermal permeability barrier by stimulating the biosynthesis of ceramides (B1148491), particularly Ceramide NP. In cultured human keratinocytes, treatment with this compound markedly increases the gene and protein expression of several key enzymes involved in the de novo ceramide synthesis pathway. frontiersin.org

The affected genes include:

SPT (Serine Palmitoyltransferase): The rate-limiting enzyme that initiates ceramide biosynthesis.

CERS3 (Ceramide Synthase 3): Responsible for acylating the sphingoid base with very long-chain fatty acids.

ELOVL4 (Elongation of Very Long Chain Fatty Acids 4): An elongase that produces the very long-chain fatty acid precursors necessary for specific ceramide synthesis.

Most notably, this compound uniquely enhances the expression of DES2 (Dihydroceramide Δ4-Desaturase), the enzyme that introduces a double bond into dihydroceramide (B1258172) to form phytoceramide (Ceramide NP). frontiersin.org This specific upregulation of DES2 is a key factor in the observed dramatic increase (over 20-fold) of Ceramide NP levels following this compound treatment. frontiersin.org

Table 2: Regulation of Ceramide Biosynthesis Genes by this compound

GeneEnzymeFunction in Ceramide BiosynthesisEffect of this compound
SPTSerine PalmitoyltransferaseInitiates de novo synthesis pathwayMarkedly Increased Expression
CERS3Ceramide Synthase 3Acylates sphingoid baseMarkedly Increased Expression
ELOVL4ELOVL Fatty Acid Elongase 4Produces very long-chain fatty acid precursorsMarkedly Increased Expression
DES2Dihydroceramide Δ4-DesaturaseConverts dihydroceramide to phytoceramideUniquely and Markedly Increased Expression

HIF1α-dependent Glycolytic Reprogramming

The this compound metabolite, O-cyclic this compound-1-phosphate (cP1P), has been shown to stimulate glycolytic reprogramming in a manner dependent on hypoxia-inducible factor 1-alpha (HIF1α). nih.govsemanticscholar.org This metabolic shift is crucial for cell survival under hypoxic conditions. Metabolic data revealed that cP1P stimulates glycolysis through the upregulation of glycolysis-related genes. nih.govsemanticscholar.org

The mechanism involves the activation of an intracellular calcium-dependent PKCα/mammalian target of the rapamycin (mTOR) signaling pathway. nih.gov This pathway regulates the translation of HIF1α, a key transcription factor that, under low oxygen conditions, activates genes encoding glycolytic enzymes to promote ATP production through glycolysis rather than mitochondrial oxidative phosphorylation. nih.govsemanticscholar.org

Regulation of Genes for Mitochondrial Respiration by this compound-1-Phosphate

This compound-1-phosphate (P1P), the phosphorylated form of this compound, has a specific signaling role in the regulation of nuclear genes required for mitochondrial respiration. nih.govresearchgate.net Studies in yeast (Saccharomyces cerevisiae) have demonstrated that P1P regulates the expression of genes involved in cellular respiration. nih.gov This regulation is mediated through the HAP complex (HAP2/3/4/5), a key transcription factor complex that controls the expression of many genes related to mitochondrial function and oxidative phosphorylation. nih.gov This finding established a specific signaling function for P1P, distinguishing its actions from other related sphingolipids. nih.govresearchgate.net

Interactions with Cellular Components and Structures

As a fundamental sphingolipid, this compound interacts with and integrates into various cellular structures, influencing their function and signaling activities.

Its primary role is as a structural component of cellular membranes. nih.gov In the skin, this compound-based ceramides are crucial lipids in the stratum corneum, where they interact with cholesterol and free fatty acids to form the highly organized, lamellar lipid structures that are essential for the skin's barrier function. nih.govacs.orgmdpi.commdpi.comnih.gov The hydroxyl groups of the this compound head group contribute to a strong hydrogen-bonding network within the lipid matrix, enhancing barrier resilience. mdpi.com

Beyond its structural role, this compound can directly interact with organelles, most notably the mitochondria. Studies using cell-free systems with isolated mitochondria have shown that this compound can directly perturb the organelle, causing a reduction in the mitochondrial membrane potential (ΔΨm). nih.govnih.gov This direct action can influence mitochondrial integrity and function. Additionally, this compound indirectly affects mitochondria by modulating signaling pathways that converge on the organelle. For instance, it can decrease the phosphorylation of the protein kinase Akt and influence the localization of the anti-apoptotic protein Bcl-2, both of which are critical regulators of mitochondrial-dependent cellular processes. nih.govnih.gov

Role in Membrane Dynamics and Organization

This compound is a fundamental structural component of more complex sphingolipids, such as phytoceramides, which are integral to the architecture and function of cellular membranes, particularly the plasma membrane. nih.govhmdb.ca Its unique structure, featuring a hydroxyl group at the C-4 position of the sphingoid base, allows it to engage in extensive hydrogen bonding networks, which significantly influences the organization and stability of the lipid bilayer. biorxiv.orgresearchgate.netmdpi.com

The incorporation of this compound-containing ceramides into model membranes, such as those made of dimyristoylphosphatidylcholine (DMPC), has been shown to alter membrane properties. These ceramides cause an increase in the lamellar repeat distance, membrane thickness, and vesicle radius compared to pure DMPC membranes. nih.gov Specifically, at 32°C, a linear relationship exists between the concentration of N-stearoylthis compound (Cer[NP]) or α-hydroxy-N-stearoylthis compound (Cer[AP]) and the lamellar repeat distance. nih.gov This demonstrates a direct structural impact of this compound-based lipids on the dimensions of the lipid bilayer.

This compound and its derivatives are key players in the formation and stability of specialized membrane microdomains known as lipid rafts. biorxiv.orgnih.govbiorxiv.org These domains, enriched in sphingolipids and cholesterol, serve as platforms for organizing signaling proteins. hmdb.cabiorxiv.orgnih.gov The additional hydroxyl group in the this compound backbone, compared to sphingosine, strengthens hydrogen bonding, which in turn enhances the thermostability of these domains. biorxiv.orgbiorxiv.org In model skin lipids, the C4-hydroxylation of the sphingoid base was found to decrease the proportion of highly ordered orthorhombic chain packing while promoting the formation of highly thermostable domains through strong hydrogen bonds. researchgate.net This suggests that this compound introduces a unique balance of order and stability within the membrane.

In the context of the skin's stratum corneum, this compound-based ceramides are essential for the barrier function. nih.govresearchgate.net The ratio of different ceramide species, including those with a this compound backbone, influences the lipid organization and permeability. nih.gov While phytoceramides with very long acyl chains can increase the permeability of model membranes compared to other ceramides, they also form strong hydrogen bonds contributing to domain stability. researchgate.net This highlights the nuanced role of this compound in modulating membrane structure, where it contributes to both the fluidity and the stability of localized domains.

ParameterObservation with this compound-CeramidesModel System
Lamellar Repeat Distance Increased compared to pure DMPC membrane. nih.govDMPC Vesicles
Membrane Thickness Increased compared to pure DMPC ULVs. nih.govDMPC Unilamellar Vesicles (ULVs)
Vesicle Radius Increased compared to pure DMPC ULVs. nih.govDMPC Unilamellar Vesicles (ULVs)
Hydrocarbon Chain Packing Primarily hexagonal packing in hydrated state. researchgate.netPure this compound-Ceramides
Lipid Raft Stability Strengthens H-bonding and enhances domain thermostability. biorxiv.orgbiorxiv.orgModel Membranes
Membrane Permeability Chain length-dependent increase in permeability. researchgate.netStratum Corneum Lipid Models

Influence on Protein Interactions

This compound and its metabolites can directly and indirectly interact with a variety of intracellular proteins, thereby regulating their activity and downstream signaling cascades. These interactions are critical for processes such as cell cycle control, apoptosis, and stress responses.

One of the well-documented targets of sphingolipids is Protein Kinase C (PKC) . Sphingosine and other lysosphingolipids are known to be potent inhibitors of PKC, counteracting the action of the activator diacylglycerol (DAG). nih.gov This inhibition occurs at the regulatory domain of PKC, preventing its activation. nih.gov

This compound also plays a significant role in regulating apoptosis . It can induce apoptosis through mitochondria-dependent pathways, involving the activation of caspases (such as caspase-8, caspase-9, and caspase-3) and the release of cytochrome c from the mitochondria. nih.govresearchgate.net This process is influenced by this compound's interactions with apoptosis-regulating proteins of the Bcl-2 family. For instance, treatment of leukemia cells with this compound has been shown to down-regulate the anti-apoptotic protein Bcl-2 while up-regulating pro-apoptotic proteins like Bax. nih.govsciopen.com Molecular docking studies have predicted that Bcl-2 is a likely direct target of this compound. sciopen.com

Furthermore, this compound interacts with scaffolding proteins that are central to cellular signaling. Affinity chromatography has identified the scaffolding protein 14-3-3 as a direct target of sphingoid bases, including this compound. uconn.edu The interaction is thought to occur within the ligand-binding groove of 14-3-3, potentially inhibiting its ability to bind to its usual protein partners. uconn.edu In plants, the interaction between 14-3-3 proteins and calcium-dependent protein kinases (CPKs) is modulated by this compound, which stimulates the phosphorylation of 14-3-3 proteins by CPK3. nih.gov

Other key protein interactions include:

Cell Cycle Proteins: A derivative of this compound, tetra-acetyl this compound (TAPS), has been shown to induce G2/M phase arrest in keratinocytes. This is associated with increased phosphorylation of Cdc2 on Tyr-15 and an elevation in the level of the cell cycle inhibitor p21. nih.gov

Sphingosine Kinase (SphK): In plants, this compound treatment can increase the transcription and activity of SphK, which phosphorylates this compound to form this compound-1-phosphate (PHS-1-P), another important signaling molecule. nih.gov

Peroxisome Proliferator-Activated Receptors (PPARs): this compound can activate the transcriptional activity of PPARs and increase the mRNA level of PPARγ in human keratinocytes. nih.gov

Protein Target/FamilyEffect of this compound InteractionCellular Context/Model
Protein Kinase C (PKC) Inhibition of activity. nih.govIn vitro
Bcl-2 Family Proteins Down-regulation of anti-apoptotic Bcl-2; modulation of Bax levels. nih.govsciopen.comHuman Leukemia & Keratinocyte Cells
Caspases Activation of caspase-8, -9, and -3. nih.govresearchgate.netsciopen.comHuman Jurkat & Leukemia Cells
14-3-3 Proteins Direct binding; modulation of 14-3-3 phosphorylation by CPK3. uconn.edunih.govHuman Endothelial Cells; In vitro (plant proteins)
Cell Cycle Proteins (Cdc2, p21) Increased inhibitory phosphorylation of Cdc2; increased levels of p21. nih.govHuman Keratinocyte Cells
Sphingosine Kinase (SphK) Increased transcription and activity. nih.govTobacco Plants
PPARs Activation of transcriptional activity. nih.govHuman Keratinocyte Cells

Phytosphingosine in Disease Pathogenesis and Health

Dermatological Conditions and Skin Barrier Function

Phytosphingosine (B30862), a naturally occurring lipid found in the stratum corneum, plays a multifaceted role in maintaining skin health and integrity. Its involvement in various dermatological processes, from epidermal differentiation to its therapeutic potential in conditions like acne and eczema, underscores its importance in dermatology.

This compound is a critical player in the complex process of epidermal differentiation, which culminates in the formation of mature corneocytes, the primary building blocks of the skin's outermost layer, the stratum corneum. This process is essential for the formation of a competent skin barrier.

Research has demonstrated that this compound significantly influences the expression of key proteins involved in keratinocyte differentiation. cosmeticsandtoiletries.com In cultured human keratinocytes, treatment with this compound has been shown to induce the expression of several crucial differentiation markers:

Involucrin (B1238512): Increased by 7-fold. cosmeticsandtoiletries.com

Loricrin: Increased by 150-fold. cosmeticsandtoiletries.com

Transglutaminase-1: Increased by 32-fold. cosmeticsandtoiletries.com

Filaggrin: Increased by 37-fold. cosmeticsandtoiletries.com

Involucrin and loricrin are major structural proteins of the cornified envelope, a tough, insoluble layer on the inner surface of the corneocyte that provides structural integrity. cosmeticsandtoiletries.com Transglutaminase-1 is an enzyme that cross-links these proteins, further strengthening the envelope. cosmeticsandtoiletries.comresearchgate.net Filaggrin is a protein that aggregates keratin (B1170402) filaments and is later broken down into Natural Moisturizing Factor (NMF), which is crucial for skin hydration. cosmeticsandtoiletries.comresearchgate.netnih.gov

The integrity of the skin barrier is paramount for protecting the body from external threats and preventing excessive water loss. This compound, as a precursor to ceramides (B1148491), is integral to maintaining this barrier. healthline.com Ceramides, along with cholesterol and free fatty acids, form the lipid matrix in the stratum corneum that regulates skin's permeability. mdpi.comresearchgate.netdntb.gov.ua

This compound-based ceramides, such as CER[EOP], CER[NP], and CER[AP], are particularly important for the cohesiveness and resilience of the skin barrier. mdpi.comresearchgate.netdntb.gov.ua The presence of this compound in these ceramides allows for the formation of more hydrogen bonds, which enhances the structural integrity of the lipid matrix and improves skin hydration. mdpi.com Specifically, CER[EOP] plays a crucial role in connecting the lipid layers and organizing the lipid matrix within the stratum corneum. mdpi.com

A properly functioning skin barrier is characterized by a specific composition and organization of these lipids. Disruptions in the levels or ratios of these lipids, including this compound-based ceramides, can lead to impaired barrier function, increased transepidermal water loss (TEWL), and skin conditions characterized by dryness and sensitivity. mdpi.com The application of formulations containing this compound can help restore the natural lipid structures of the skin, thereby supporting barrier homeostasis. nih.gov

This compound-Based CeramideFunction in Skin BarrierReference
CER[EOP]Acts as a connector between multilamellar lipid sheets, crucial for the organization of the lipid matrix. Reduced levels are correlated with increased TEWL and skin barrier defects. mdpi.comresearchgate.netdntb.gov.ua
CER[NP]Essential for skin hydration and barrier support. Decreased ratios of CER[NP] to CER[NS] are linked to a weakened skin barrier. mdpi.comresearchgate.netdntb.gov.ua
CER[AP]Contributes to skin hydration and the overall integrity of the stratum corneum. mdpi.comresearchgate.netdntb.gov.ua

Atopic dermatitis (AD), a form of eczema, is a chronic inflammatory skin condition characterized by a dysfunctional skin barrier. researchgate.net A key etiological factor in AD is an insufficiency of stratum corneum ceramides, including those based on this compound. mdpi.com This deficiency leads to the clinical signs of AD, such as dryness, itching, scaling, and increased susceptibility to irritants and allergens. healthline.commdpi.com

In atopic skin, both lesional and non-lesional areas exhibit altered ceramide profiles. mdpi.com Specifically, there is a significant decrease in the ratio of CER[NP] to CER[NS], which strongly correlates with increased TEWL, a marker of a compromised barrier. mdpi.com Reduced levels of CER[EOP] are also observed and are directly linked to the severity of skin barrier defects in atopic conditions. mdpi.com

Topical application of formulations containing this compound and this compound-based ceramides can help ameliorate the symptoms of atopic dermatitis. mdpi.comresearchgate.net These formulations aim to replenish the deficient lipids in the stratum corneum, thereby restoring barrier function, improving hydration, and reducing inflammation. healthline.commdpi.comlorealdermatologicalbeauty.com By mimicking the natural lipid composition of healthy skin, these products can help manage the signs and symptoms of mild to moderate eczema. mdpi.com

Acne vulgaris is a common skin disorder resulting from a combination of factors, including excess sebum production, abnormal keratinization, colonization by Cutibacterium acnes (C. acnes), and inflammation. cosmeticsandtoiletries.comnih.govnih.gov this compound has demonstrated therapeutic potential in addressing several of these pathogenic factors.

One of the key properties of this compound is its antimicrobial activity. It has been shown to inhibit the growth of C. acnes, the bacterium implicated in the inflammatory phase of acne, with a minimum inhibitory concentration of 0.020%. cosmeticsandtoiletries.com This antimicrobial action helps to reduce the bacterial load on the skin. nih.govmdpi.com

In addition to its antimicrobial effects, this compound possesses significant anti-inflammatory properties. healthline.comnih.gov It can help to reduce the inflammation associated with acne lesions. cosmeticsandtoiletries.com Clinical studies have shown that topical application of this compound can lead to a significant reduction in the number of papules and pustules. cosmeticsandtoiletries.com

A study comparing the efficacy of this compound, benzoyl peroxide (BPO), and a combination of the two found that 0.2% this compound alone reduced papules and pustules by 89% over 60 days. cosmeticsandtoiletries.com While it did not significantly affect comedones on its own, a combination with 4% BPO showed a synergistic effect, reducing both inflammatory lesions and comedones more effectively and rapidly than either agent alone. cosmeticsandtoiletries.com

TreatmentReduction in Papules/Pustules (Day 60)Reduction in Comedones (Day 60)Reference
0.2% this compound89%Not significant cosmeticsandtoiletries.com
4% Benzoyl Peroxide (BPO)32%22% cosmeticsandtoiletries.com
0.2% this compound + 4% BPO88%72% cosmeticsandtoiletries.com

This compound exhibits potent anti-inflammatory properties that are beneficial in the management of various inflammatory skin diseases, including psoriasis. researchgate.netmedchemexpress.com Its mechanism of action involves the modulation of several inflammatory pathways.

Research has shown that this compound can activate peroxisome proliferator-activated receptors (PPARs), which play a role in regulating inflammatory responses in the skin. nih.gov In a mouse model of irritant contact dermatitis induced by 12-O-tetradecanoylphorbol-13-acetate (TPA), topical application of this compound was found to block epidermal thickening, edema, and the infiltration of inflammatory cells. cosmeticsandtoiletries.comnih.gov It also inhibited the TPA-induced production of the pro-inflammatory mediator prostaglandin (B15479496) E2. cosmeticsandtoiletries.com

Derivatives of this compound have been shown to ameliorate inflammatory skin damage by inhibiting key signaling pathways such as NF-κB and JAK/STAT. nih.gov In a mouse model of psoriasis induced by IL-23 injection, topical application of a this compound derivative suppressed ear swelling and psoriasiform dermatitis. nih.gov These findings suggest that this compound and its derivatives have the potential to be used as topical agents for treating chronic inflammatory skin conditions. nih.gov

Hyperpigmentation disorders and the demand for skin whitening products have driven research into agents that can inhibit melanin (B1238610) synthesis (melanogenesis). This compound has emerged as a potential candidate due to its anti-melanogenic properties. researchgate.netmedsci.orgnih.gov

The primary mechanism of this compound's anti-melanogenic activity appears to be the modulation of the Microphthalmia-associated transcription factor (MITF). researchgate.netnih.gov MITF is a key regulator of melanogenesis, controlling the expression of enzymes essential for melanin production, such as tyrosinase, tyrosinase-related protein-1 (TRP-1), and TRP-2. researchgate.netnih.gov

Studies have shown that this compound inhibits melanin synthesis in cultured melan-a cells and in reconstructed human skin models. researchgate.netnih.gov It achieves this by suppressing the expression of MITF. Further investigation has revealed that this compound can downregulate upstream regulatory factors of MITF, including paired box 3 (Pax3), SRY-related HMG-box 10 (Sox10), β-catenin, and phospho-cAMP response element-binding protein (p-CREB). nih.gov Additionally, prolonged exposure to this compound can induce the degradation of the MITF protein through the activation of the MAPK kinase pathway. nih.gov These actions collectively lead to a reduction in melanin production, suggesting that this compound could be an effective ingredient in skin-whitening products. researchgate.net

Antimicrobial Properties and Host Defense Mechanisms

This compound is a key component of the skin's innate defense system, exhibiting broad-spectrum antimicrobial activity. incidecoder.cominci.guide It contributes to the inhospitable environment for pathogenic microorganisms on the skin surface. dergipark.org.tr

Activity against Bacteria (e.g., Propionibacterium acnes, Staphylococcus aureus)

Research has demonstrated the efficacy of this compound against various bacteria, notably those implicated in skin conditions. It shows significant antimicrobial activity against Propionibacterium acnes, the bacterium associated with acne vulgaris, and Staphylococcus aureus, a common cause of skin infections. inci.guidemyskinrecipes.com Studies have shown that this compound can inhibit the growth of these Gram-positive bacteria even at low concentrations. myskinrecipes.com For instance, a concentration of 0.020% this compound was found to inhibit the growth of P. acnes within one hour. cosmeticsandtoiletries.commyskinrecipes.com Its effectiveness against S. aureus is also well-documented, with some studies indicating its superiority to conventional solutions in antibacterial activity. google.com The minimum bactericidal concentrations (MBC) of this compound against a range of bacteria, including S. aureus, have been reported to be between 3.3 to 62.5 µg/ml. nih.gov

Table 1: Antimicrobial Activity of this compound against Bacteria

Bacterium Observation Reference
Propionibacterium acnes Growth inhibited by 0.020% this compound within 1 hour. cosmeticsandtoiletries.commyskinrecipes.com
Staphylococcus aureus Showed susceptibility to this compound, with MBCs in the range of 3.3-62.5 µg/ml. nih.gov
Gram-positive bacteria This compound demonstrates variable antimicrobial activities with a Minimum Inhibitory Concentration (MIC) range of 1 µg/ml to 1024 µg/ml. dergipark.org.trdergipark.org.tr
Gram-negative bacteria This compound demonstrates variable antimicrobial activities with a MIC range of 8 µg/ml to 1024 µg/ml. dergipark.org.trdergipark.org.tr

Activity against Yeasts and Molds (Candida albicans)

This compound also exhibits potent antifungal properties, particularly against the opportunistic yeast Candida albicans. dergipark.org.trmyskinrecipes.com Studies have shown that it can inhibit the growth of C. albicans at very low concentrations, with one study reporting a required concentration of just 0.0012% for growth inhibition within one hour. cosmeticsandtoiletries.commyskinrecipes.com The minimum inhibitory concentration (MIC) range for this compound against Candida strains has been reported to be between 8 µg/ml and 512 µg/ml. dergipark.org.trresearchgate.net Furthermore, this compound has been shown to prevent the adhesion of C. albicans and the formation of salivary biofilms. scielo.brnih.gov

Mechanisms of Antimicrobial Action (e.g., bacterial cell wall damage, enzyme inhibition, cell membrane effects, anti-adherence)

The antimicrobial effects of this compound are attributed to several mechanisms of action. One primary mechanism involves causing direct damage to the microbial cell membrane. cosmeticsandtoiletries.comnih.gov For Candida albicans, this compound has been found to directly permeabilize the plasma membrane, leading to the influx of molecules and the efflux of cellular components. nih.gov Electron microscopy has revealed severe damage to the plasma membrane integrity of C. albicans upon treatment with this compound. nih.gov

Other proposed mechanisms include damage to the bacterial cell wall and the inhibition of bacterial protein kinases. cosmeticsandtoiletries.com Furthermore, this compound has demonstrated anti-adherence properties, preventing bacteria from attaching to epithelial cells, which is a crucial step in the infection process. cosmeticsandtoiletries.comnih.gov This anti-adherent function is thought to be due to the positive portion of the this compound molecule binding to surfaces, leaving the negative portion available to repel microbes. scielo.brnih.gov

Cancer Biology and Therapeutics

Beyond its antimicrobial functions, this compound has garnered attention for its potential role in cancer biology and as a therapeutic agent. mdpi.com It is a bioactive sphingolipid metabolite that can influence critical cellular processes like cell proliferation and apoptosis. nih.gov

Induction of Apoptosis in Cancer Cells

A significant body of research has demonstrated that this compound can potently induce apoptosis, or programmed cell death, in various human cancer cell lines. nih.govmdpi.com This pro-apoptotic activity is a key mechanism behind its potential anticancer effects.

This compound has been shown to trigger apoptosis in human T-cell lymphoma (Jurkat cells) and non-small cell lung cancer cells. mdpi.comnih.gov The induction of apoptosis is characterized by classic hallmarks such as DNA fragmentation and an increase in the sub-G1 cell population. nih.gov

The molecular mechanisms underlying this compound-induced apoptosis are multifaceted. It can activate key executioner proteins in the apoptotic cascade, known as caspases. Specifically, this compound has been found to activate caspase-8 in a death receptor-independent manner, as well as caspase-9 and caspase-3. nih.govnih.gov

Furthermore, this compound influences the mitochondrial pathway of apoptosis. nih.gov It induces the translocation of the pro-apoptotic protein Bax from the cytosol to the mitochondria. nih.govmdpi.com This event leads to a loss of mitochondrial membrane potential and the subsequent release of cytochrome c into the cytoplasm, a critical step in activating the caspase cascade. nih.govnih.gov Interestingly, the overexpression of the anti-apoptotic protein Bcl-2 has been shown to prevent the apoptotic stimuli induced by this compound. nih.gov

Table 2: Research Findings on this compound-Induced Apoptosis in Cancer Cells

Cancer Cell Line Key Findings Reference
  • Activates caspase-3 and caspase-9.
  • Causes a decrease in mitochondrial membrane potential and release of cytochrome c.
  • Overexpression of Bcl-2 prevents apoptosis. | nih.gov | | Human non-small cell lung cancer | - Induces apoptotic cell death. | mdpi.com | | Human cancer cells (general) | - Induces apoptosis via caspase 8 activation and Bax translocation.
  • Causes poly(ADP-ribose) polymerase cleavage. | nih.gov | | Arsenic trioxide (As2O3)-resistant cancer cells | - this compound in combination with As2O3 enhances apoptotic cell death. | researchgate.net | | TRAIL-sensitive cancer cells | - this compound sensitizes cancer cells to TRAIL-induced apoptosis through up-regulation of DR4 and DR5. | spandidos-publications.com |
  • Caspase-Dependent Pathways (Caspase 8, 9, 3 activation)

    This compound treatment triggers the activation of key initiator and effector caspases. aacrjournals.org Specifically, it has been observed to cause the activation of caspase-8, an initiator caspase in the extrinsic apoptotic pathway. aacrjournals.orgnih.gov Interestingly, this activation appears to occur in a death receptor-independent manner, as no changes in the expression of death receptors like Fas, DR4, and DR5 were detected. aacrjournals.org

    Following the activation of caspase-8, downstream effector caspases, including caspase-3, are activated. aacrjournals.org The activation of caspase-3 is a crucial step, as it is responsible for cleaving various cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis. nih.gov Furthermore, this compound induces the activation of caspase-9, the initiator caspase of the intrinsic, or mitochondrial, apoptotic pathway. aacrjournals.orgnih.gov The activation of both caspase-8 and caspase-9 highlights the comprehensive nature of this compound-induced apoptosis.

    Caspase-Independent Cytochrome c Release

    A critical event in the intrinsic apoptotic pathway is the release of cytochrome c from the mitochondria into the cytosol. This compound has been shown to induce the release of cytochrome c. aacrjournals.orgnih.govnih.gov Significantly, this release occurs in a caspase-independent manner. aacrjournals.orgnih.gov Even in the presence of a caspase-8 inhibitor, this compound-induced cytochrome c release remains unaffected, suggesting a direct or alternative mechanism of action on the mitochondria. aacrjournals.orgnih.gov This caspase-independent release of cytochrome c ensures that the apoptotic signal is propagated even if upstream caspase activation is inhibited.

    Bax Translocation to Mitochondria

    The release of cytochrome c is often regulated by the Bcl-2 family of proteins. This compound induces the translocation of the pro-apoptotic protein Bax from the cytosol to the mitochondria. aacrjournals.orgnih.govscispace.com This relocalization of Bax is a critical step in mitochondrial outer membrane permeabilization, which facilitates the release of cytochrome c. Importantly, this Bax translocation is also a caspase-independent event. aacrjournals.org Studies have shown that the levels of Bax and the anti-apoptotic proteins Bcl-2 and Bcl-xL remain unchanged, but the interaction between Bcl-2 and Bax is diminished following this compound treatment. aacrjournals.orgnih.gov

    Inhibition of Cancer Cell Proliferation

    Beyond inducing apoptosis, this compound has demonstrated the ability to inhibit the proliferation of various cancer cell lines, including leukemia and lung adenocarcinoma cells. sciopen.commedchemexpress.com This inhibitory effect is observed in a dose- and time-dependent manner. sciopen.com For instance, in lung adenocarcinoma cell lines A549 and LLC, this compound significantly inhibited cell proliferation with IC50 values of 4.3 μg/mL and 4.5 μg/mL, respectively. medchemexpress.com This broad-spectrum anti-proliferative activity further highlights its therapeutic potential.

    Sensitization of Cancer Cells to TRAIL (TNF-related apoptosis-inducing ligand)

    Tumor necrosis factor-related apoptosis-inducing ligand (TRAIL) is a promising anti-cancer agent because it can selectively induce apoptosis in cancer cells. However, some cancer cells are resistant to TRAIL-mediated apoptosis. This compound has been shown to sensitize cancer cells to the effects of TRAIL, enhancing its therapeutic efficacy. spandidos-publications.comnih.gov

    Synergistic Up-regulation of TRAIL Receptors (DR4, DR5)

    The combination of this compound and TRAIL leads to a synergistic apoptotic cell death in cancer cells. spandidos-publications.comnih.gov This enhanced effect is associated with the synergistic up-regulation of TRAIL receptors, specifically Death Receptor 4 (DR4) and Death Receptor 5 (DR5). spandidos-publications.comnih.gov By increasing the expression of these receptors on the cell surface, this compound makes the cancer cells more susceptible to TRAIL-induced apoptosis. This up-regulation of DR4 and DR5 is dependent on the activation of the transcription factor NF-κB. spandidos-publications.comnih.gov The enhanced signaling through these death receptors leads to increased activation of caspase-8 and subsequent mitochondrial dysfunction, amplifying the apoptotic cascade. spandidos-publications.comnih.gov

    Table 1: Effects of this compound on Cancer Cells

    Cellular Process Effect of this compound Affected Molecules/Pathways Cancer Cell Type(s)
    Apoptosis Induction Caspase-8, -9, -3 activation; Cytochrome c release; Bax translocation Human cancer cells, Leukemia, Lung adenocarcinoma
    Cell Proliferation Inhibition - Leukemia, Lung adenocarcinoma
    Cell Cycle G2/M Phase Arrest - Lung adenocarcinoma, Jurkat T cells

    Table 2: Compound Names Mentioned

    Compound Name
    This compound
    TRAIL (TNF-related apoptosis-inducing ligand)
    Cytochrome c
    Bax
    Bcl-2
    Bcl-xL
    Caspase-3
    Caspase-8
    Caspase-9
    DR4 (Death Receptor 4)
    DR5 (Death Receptor 5)
    Fas
    Involvement of NF-κB in TRAIL Sensitization

    This compound has been shown to sensitize cancer cells to apoptosis induced by tumor necrosis factor (TNF)-related apoptosis-inducing ligand (TRAIL), a molecule that can selectively trigger cell death in cancer cells. spandidos-publications.com Studies on human T-cell leukemia (Jurkat T cells) and non-small cell lung cancer cells demonstrate that while low concentrations of this compound or TRAIL alone are not highly effective, their combination leads to a synergistic enhancement of apoptotic cell death. spandidos-publications.comnih.gov This sensitization mechanism is dependent on the activation of the nuclear factor-kappaB (NF-κB) signaling pathway. spandidos-publications.com

    The combined treatment of this compound and TRAIL results in the synergistic up-regulation of TRAIL receptors, specifically Death Receptor 4 (DR4) and Death Receptor 5 (DR5), on the cancer cell surface. spandidos-publications.comnih.gov The increased expression of these receptors is crucial for the enhanced apoptotic signal. Research confirms that the up-regulation of DR4 and DR5 is mediated by NF-κB, as targeting NF-κB with small interfering RNA (siRNA) significantly reduces the expression of these receptors and attenuates the subsequent caspase-8 activation. spandidos-publications.com This activation of caspase-8 is a critical step that initiates a cascade leading to mitochondrial dysfunction and ultimately, apoptosis. spandidos-publications.comnih.gov Therefore, this compound sensitizes cancer cells to TRAIL through an NF-κB-dependent up-regulation of death receptors. spandidos-publications.comresearchgate.net

    Anti-Epithelial-Mesenchymal Transition (EMT) Function in Breast Cancer

    This compound (PHS) has demonstrated significant anti-metastatic potential by inhibiting the epithelial-mesenchymal transition (EMT) in human breast cancer cells. nih.govnih.gov EMT is a cellular process that allows epithelial cells to acquire mesenchymal, fibroblast-like properties, which increases their motility and invasiveness, playing a crucial role in tumor metastasis. nih.gov In highly aggressive basal-type breast cancer cell lines, such as MDA-MB231 and BT549, this compound treatment has been shown to suppress the migratory and invasive capabilities of the cells. nih.gov This anti-EMT function presents a promising avenue for targeting the metastatic progression of breast cancer. nih.gov

    The mechanism underlying this compound's anti-EMT activity involves the downregulation of the Epidermal Growth Factor Receptor (EGFR)/Janus Kinase 1 (JAK1)/Signal Transducer and Activator of Transcription 3 (STAT3) signaling axis. nih.govresearchgate.net EGFR is frequently overexpressed in aggressive subtypes of breast cancer, and its activation is linked to poor prognosis. nih.gov Research has shown that this compound treatment specifically diminishes the activity level of EGFR. nih.gov This direct suppression of EGFR phosphorylation subsequently reduces its interaction with the downstream JAK1/STAT3 signaling network. nih.govresearchgate.net The inhibition of this entire axis was validated through immunoprecipitation assays and in breast tumorigenesis mouse models, confirming that this compound's ability to block EMT is directly attributable to its modulation of this critical signaling pathway. nih.govnih.gov

    A major challenge in cancer therapy is the presence of cancer stem cells (CSCs), a subpopulation of tumor cells resistant to conventional treatments like chemotherapy and radiotherapy. nih.govnih.gov this compound has shown the ability to target these breast cancer stem-like cells. nih.gov The CSC population in breast cancer is often identified by the surface marker phenotype CD44high/CD24low. nih.gov Treatment with this compound has been found to significantly reduce this CD44high/CD24low cell population in both MCF7 and SKBR3 breast cancer cell lines. nih.gov Furthermore, it suppresses the ability of these cells to form mammospheres, a key characteristic of their self-renewal capacity. nih.govnih.gov This dual action against both EMT and cancer stem-like cells makes this compound a candidate for targeting metastatic tumors. nih.govnih.gov

    Effects on Mitochondrial Function and Reactive Oxygen Species (ROS) Levels in Cancer Cells

    This compound exerts significant effects on mitochondrial function and the levels of reactive oxygen species (ROS) in cancer cells, contributing to its pro-apoptotic activity. nih.gov In lung adenocarcinoma cells, this compound was found to induce apoptosis through a mitochondria-mediated pathway. nih.gov This involves increasing the Bax/Bcl-2 ratio, which leads to a decrease in the mitochondrial membrane potential. nih.gov The compromised mitochondrial membrane promotes the release of cytochrome c into the cytoplasm, which in turn activates caspases 9 and 3, leading to apoptosis. nih.govresearchgate.net

    Furthermore, this compound treatment increases intracellular ROS levels. nih.govnih.gov This elevation of ROS is a critical component of its cell-killing mechanism, often acting in synergy with other treatments. aacrjournals.org For instance, when combined with ionizing radiation or arsenic trioxide, this compound enhances apoptotic cell death in resistant cancer cells by increasing intracellular ROS. nih.govaacrjournals.org This ROS generation can trigger mitochondrial translocation of the pro-apoptotic protein Bax and activation of poly (ADP-ribose) polymerase-1 (PARP-1), both of which contribute to mitochondrial dysfunction and cell death. researchgate.netnih.govaacrjournals.org The antioxidant N-acetyl-L-cysteine can block these effects, confirming the crucial role of ROS in the apoptotic pathway induced by this compound. nih.govaacrjournals.org

    Metabolic Disorders

    In a clinical context, dietary supplementation with this compound has shown beneficial effects in humans with metabolic syndrome. nih.gov A study involving men with metabolic syndrome found that four weeks of this compound supplementation led to a significant decrease in serum total cholesterol and low-density lipoprotein (LDL)-cholesterol levels. nih.gov Additionally, it lowered fasting plasma glucose levels and improved insulin (B600854) sensitivity, as indicated by an increased glucose disappearance rate during an intravenous glucose tolerance test, without altering insulin levels. nih.gov These findings suggest that this compound can positively influence key markers of glucose and lipid metabolism. nih.govsochob.cl

    Data Tables

    Table 1: Research Findings on the Anti-Cancer Effects of this compound

    Area of Study Cancer Type Key Signaling Pathway/Target Observed Effects References
    TRAIL Sensitization Human T-cell Leukemia, Non-small Cell Lung Cancer NF-κB, DR4/DR5 Sensitizes cancer cells to TRAIL-induced apoptosis; Synergistically up-regulates DR4 and DR5 expression. spandidos-publications.com, nih.gov
    Anti-EMT Function Breast Cancer EGFR/JAK1/STAT3 Suppresses migratory potential and invasiveness; Inhibits the epithelial-mesenchymal transition. nih.gov, nih.gov
    Cancer Stem Cells Breast Cancer CD44high/CD24low population Reduces the subpopulation of cancer stem-like cells; Suppresses spheroid formation. nih.gov, nih.gov

    | Mitochondrial Function | Lung Adenocarcinoma, T-cell Lymphoma | Bax/Bcl-2, ROS, AIF, PARP-1 | Induces mitochondria-mediated apoptosis; Increases intracellular ROS levels; Promotes release of cytochrome c. | nih.gov, nih.gov, aacrjournals.org |

    Table 2: Research Findings on the Metabolic Effects of this compound

    Area of Study Study Type Metabolic Parameters Mechanism/Key Findings References
    Glucose-Lipid Metabolism Mechanistic/In-vivo (mice) Glucose-lipid metabolism genes Directly binds to and activates hepatic PPARα, regulating downstream gene expression. researchgate.net

    | Glucose-Lipid Metabolism | Human Clinical Trial (Metabolic Syndrome) | Cholesterol, Glucose, Insulin Sensitivity | Decreased total and LDL-cholesterol; Lowered fasting glucose; Enhanced insulin sensitivity. | nih.gov |

    Association with Gut Microbiota (e.g., Flavonifractor plautii)

    Recent research has highlighted a significant link between this compound and the gut microbiome, particularly with the bacterium Flavonifractor plautii. Studies have revealed that individuals with a predisposition to metabolic disorders, as identified by Traditional Chinese Medicine constitutional theory, exhibit distinct gut microbiota and serum metabolite profiles. nih.govfrontiersin.orgsigmaaldrich.com A notable finding is a decrease in both Flavonifractor plautii and its metabolic product, this compound, in these individuals. nih.govfrontiersin.orgsigmaaldrich.com

    Further investigations have demonstrated that Flavonifractor plautii is capable of biosynthesizing this compound. nih.govfrontiersin.org A decrease in the levels of both the bacterium and the compound has been correlated with increased scores for phlegm-dampness constitution (PDC), a predictor of metabolic disorder severity. nih.govfrontiersin.orgsigmaaldrich.com In experimental models, supplementation with F. plautii and this compound was found to ameliorate metabolic disorders by increasing this compound levels in the gut-hepatic axis. frontiersin.org This suggests that the interplay between specific gut bacteria like F. plautii and the production of this compound may be a key factor in metabolic health. nih.govfrontiersin.org

    Table 1: Association of this compound and Flavonifractor plautii with Metabolic Health

    FeatureObservationImplication
    Gut Microbiota Profile Decreased abundance of Flavonifractor plautii in individuals with phlegm-dampness constitution (PDC). nih.govfrontiersin.orgsigmaaldrich.comAltered gut microbiome composition may contribute to metabolic risks.
    Serum Metabolites Decreased levels of this compound associated with higher PDC scores and metabolic disorder severity. nih.govfrontiersin.orgThis compound may serve as a biomarker for metabolic health.
    Bacterial Function Flavonifractor plautii is capable of biosynthesizing this compound. nih.govfrontiersin.orgSpecific gut microbes directly contribute to the host's pool of bioactive lipids.
    Therapeutic Potential Supplementation with F. plautii and this compound ameliorated metabolic disorders in mouse models. frontiersin.orgTargeting the gut microbiota and its metabolites could be a strategy for managing metabolic diseases.

    Potential in Type 2 Diabetes Treatment

    The potential of this compound as a therapeutic agent for type 2 diabetes is an emerging area of research. Studies have suggested that this compound can exert antidiabetic effects through various mechanisms. mdpi.com It has been reported to improve diet-induced glucose intolerance and enhance insulin sensitivity. mdpi.com One of the key mechanisms identified is its ability to stimulate the transcriptional activity of peroxisome proliferator-activated receptors γ (PPARγ), which are established therapeutic targets for type 2 diabetes. mdpi.com

    Furthermore, research has indicated that this compound may contribute to lowering serum cholesterol and free fatty acid levels, which are often elevated in individuals with metabolic syndrome and type 2 diabetes. mdpi.com While the body of evidence is still growing, these initial findings position this compound as a compound of interest for the development of novel strategies for the management and treatment of type 2 diabetes. mdpi.comnih.govnih.govpatsnap.com

    Neurodegeneration and Neurological Functions

    The role of sphingolipids in the central nervous system is critical for neuronal health, and dysregulation of their metabolism is implicated in several neurodegenerative diseases. nih.govmdpi.comgoogle.comresearchgate.net While research has extensively focused on sphingolipid metabolites like ceramide and sphingosine-1-phosphate, the specific functions of this compound in the brain are becoming a subject of investigation. nih.govmdpi.com

    Studies have shown that phytoceramide, a derivative of this compound, exhibits neuroprotective properties. mdpi.com In mouse models, phytoceramide was found to protect against glutamate-induced neurotoxicity in cultured neuronal cells and to ameliorate scopolamine-induced memory impairment. mdpi.com Interestingly, in the same study, this compound itself did not demonstrate these neuroprotective effects. mdpi.com

    However, other research points to a neuroprotective role for this compound derivatives. A chemically synthesized derivative, O-cyclic this compound-1-phosphate (cPS1P), has been shown to protect against motor dysfunctions and neuroinflammation in mouse models of Parkinson's disease. This derivative was found to reduce neuronal cell death and the expression of inflammatory markers. A patent has also been filed for the use of this compound-1-phosphate and its derivatives in the treatment of dementia, citing their ability to protect neuronal cells from death induced by oxidative stress and amyloid-beta.

    Table 2: Investigated Roles of this compound and its Derivatives in Neurological Contexts

    CompoundInvestigated EffectExperimental ModelReference
    PhytoceramideNeuroprotection, amelioration of memory impairment.Cultured neuronal cells, scopolamine-induced memory deficit in mice. mdpi.com
    This compoundNo significant neuroprotective effect observed in the same study.Cultured neuronal cells, scopolamine-induced memory deficit in mice. mdpi.com
    O-cyclic this compound-1-phosphate (cPS1P)Protection against motor dysfunction and neuroinflammation.Parkinson's disease mouse models (MPTP and NSE-hαSyn).
    This compound-1-phosphate and derivativesProtection of nerve cells from oxidative stress-induced death.In vitro nerve cell cultures.

    Plant Immunity and Systemic Acquired Resistance (SAR)

    In the plant kingdom, this compound acts as a crucial signaling molecule in defense mechanisms against pathogens. mdpi.com It has been shown to induce systemic acquired resistance (SAR), a long-lasting, broad-spectrum resistance that is activated throughout the plant after a localized pathogen attack. mdpi.com

    The application of exogenous this compound has been observed to reduce the growth of virulent pathogens and limit disease symptoms. This response is associated with the upregulation of genes involved in sphingolipid biosynthesis and the activation of sphingosine (B13886) kinase, which phosphorylates this compound to form this compound-1-phosphate (PHS-1-P). mdpi.com This phosphorylation appears to be a critical step in the pro-survival signaling that promotes SAR.

    Induction of ROS and Ethylene (B1197577) Production in Plants

    The mechanism by which this compound initiates a defense response in plants involves the rapid and transient generation of reactive oxygen species (ROS) and the gaseous plant hormone, ethylene. mdpi.com The application of this compound to plants leads to an acute accumulation of ROS, which is a hallmark of the hypersensitive response (HR), a form of programmed cell death that contains the pathogen at the site of infection.

    This burst of ROS is accompanied by an increase in ethylene production. mdpi.com Both ROS and ethylene are key signaling molecules in the plant defense signal transduction cascade. The initial induction of these molecules by this compound is transient and is thought to be part of the early signaling events that lead to the establishment of a broader and more sustained immune response.

    Alleviation of Pathogen-Induced Cell Damage

    A key outcome of this compound-induced SAR is the alleviation of cell damage caused by pathogens. In studies using tobacco plants infected with the hemibiotrophic pathogen Phytophthora parasitica var. nicotianae, treatment with this compound significantly reduced pathogen-induced cell damage and inhibited the growth of the pathogen.

    This protective effect is particularly prominent during the necrotic stage of infection by hemibiotrophic pathogens. mdpi.com The conversion of this compound to its phosphorylated form, PHS-1-P, is crucial for this protective effect, as phosphorylated long-chain bases have been shown to significantly reduce pathogen-induced cell damage. This suggests that the selective channeling of sphingolipids into their phosphorylated forms is a key determinant of their pro-survival signaling role in plant immunity.

    Table 3: Effects of this compound on Plant Defense Responses

    Defense ResponseObservationMechanism
    Systemic Acquired Resistance (SAR) This compound treatment induces SAR, reducing pathogen growth and disease symptoms. mdpi.comActivation of sphingosine kinase and production of this compound-1-phosphate. mdpi.com
    ROS and Ethylene Production Rapid and transient induction of reactive oxygen species (ROS) and ethylene. mdpi.comTriggers early defense signaling pathways.
    Alleviation of Cell Damage Significantly reduces pathogen-induced cell damage, especially during the necrotic phase of infection.Phosphorylated forms of this compound have a pro-survival effect.

    Analytical Methodologies and Research Approaches for Phytosphingosine

    Lipidomics and Mass Spectrometry-Based Techniques

    Lipidomics, the large-scale study of lipids in biological systems, is central to understanding the roles of phytosphingosine (B30862). Mass spectrometry (MS) is the cornerstone of lipidomics, offering high sensitivity and specificity for lipid analysis. springernature.com

    Untargeted and Targeted Lipidomics

    Both untargeted and targeted lipidomics approaches are employed to study this compound and related sphingolipids.

    Untargeted lipidomics aims to comprehensively analyze all detectable lipids in a sample to identify novel biomarkers and metabolic pathways. This approach has been used to study plasma from patients with moderate-to-severe acne, revealing variations in this compound and sphinganine (B43673) levels that correlate with disease severity. dovepress.com In another study on type 2 diabetes, untargeted lipidomics identified altered levels of this compound among other lipids, pointing to disruptions in sphingolipid metabolism. nih.gov Similarly, in a mouse model of Alzheimer's disease, untargeted metabolomics showed reduced levels of this compound. frontiersin.org

    Targeted lipidomics focuses on the accurate quantification of specific, known lipids. This method provides high sensitivity and reproducibility for a predefined set of molecules. creative-proteomics.com Creative Proteomics offers targeted lipidomics services for the quantitative analysis of various sphingolipids, including this compound. creative-proteomics.com Targeted analysis is crucial for validating findings from untargeted studies and for detailed investigation of specific metabolic pathways. For instance, targeted LC-MS/MS can be used to validate differential metabolites, including this compound, identified in untargeted analyses. nih.gov

    High-Resolution Mass Spectrometry for Identification

    High-resolution mass spectrometry (HRMS) is instrumental in the precise identification of this compound and its derivatives. HRMS provides highly accurate mass measurements, enabling the determination of elemental compositions. mdpi.com This capability is crucial for distinguishing between lipids with very similar masses.

    HRMS has been used to identify a novel this compound-based 1-O-acylceramide (CerENP) in the human stratum corneum. mdpi.comresearchgate.netscilit.com The identification was confirmed by the elemental composition extracted from the high-resolution mass data, with a deviation of less than 5 ppm. mdpi.com Gas-liquid chromatography-mass spectrometry has also been utilized, where specific ions formed by cleavage in the long-chain base indicate the this compound nature of ceramides (B1148491). capes.gov.br

    Liquid Chromatography–Tandem Mass Spectrometry (LC–MS/MS) for Quantification

    Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of sphingolipids like this compound from complex biological samples. springernature.comnih.govnih.gov This technique combines the separation power of liquid chromatography with the detection capabilities of tandem mass spectrometry.

    A method for the simultaneous quantification of C18 sphingoid bases, including this compound, and their phosphates has been developed using LC-MS/MS. nih.gov This method demonstrated good linearity and was successfully applied to various mouse tissues. nih.gov The use of internal standards in LC-MS/MS is critical to control for variability during sample preparation and analysis. nih.gov Different LC approaches, such as reversed-phase and normal-phase chromatography, can be employed to separate various sphingolipid classes based on their structural properties. nih.gov For instance, reversed-phase LC separates compounds based on the length and saturation of their acyl chains. nih.gov

    Chromatographic Separations (e.g., High-Performance Thin-Layer Chromatography)

    High-performance thin-layer chromatography (HPTLC) is a valuable technique for the separation of complex lipid mixtures. researchgate.net It is a fast and cost-effective method, particularly useful for the separation of less polar compounds. researchgate.net HPTLC separates lipids into bands on a plate, which can then be visualized and quantified. csic.es

    HPTLC has been used to separate ceramide fractions from biological extracts, allowing for the isolation and subsequent analysis of different ceramide species, including those containing this compound. plos.org For example, in the analysis of hair ceramides, TLC is used to separate ceramides from other lipids, which prevents interference from non-specific peaks in subsequent HPLC analysis. google.com The separated bands can be visualized using various staining methods or analyzed further by coupling HPTLC with mass spectrometry. researchgate.netplos.org

    In Vitro Model Systems

    In vitro models are essential for investigating the specific cellular and molecular effects of this compound. These systems allow for controlled experiments to understand its biological functions.

    Cell Culture Studies (Keratinocytes, Cancer Cell Lines, Fibroblasts)

    Keratinocytes: Studies using cultured human keratinocytes have shown that this compound plays a significant role in epidermal differentiation and barrier function. nih.govcosmeticsandtoiletries.com It has been demonstrated to increase the expression of key differentiation markers such as involucrin (B1238512), loricrin, transglutaminase-1, and filaggrin. cosmeticsandtoiletries.comresearchgate.net Lipidomic analysis of keratinocytes treated with this compound revealed a marked increase in phytoceramide levels. nih.gov Furthermore, this compound has been shown to induce the expression of genes involved in the formation of the natural moisturizing factor (NMF), such as filaggrin, caspase 14, and bleomycin (B88199) hydrolase. researchgate.net

    Cancer Cell Lines: The anti-cancer properties of this compound have been investigated in various cancer cell lines. In human lung adenocarcinoma cells (A549), this compound was found to inhibit cell growth by inducing G2/M-phase arrest and apoptosis through a mitochondria-mediated pathway. nih.gov It has also been shown to suppress the epithelial-mesenchymal transition (EMT), a key process in cancer metastasis, in highly malignant breast cancer cell lines. nih.gov Combination studies have demonstrated that this compound can sensitize cancer cells to other therapeutic agents. For example, it enhances apoptotic cell death when combined with arsenic trioxide in resistant human myeloid leukemia cells and sensitizes cancer cells to TRAIL-induced apoptosis. researchgate.netspandidos-publications.com Additionally, a derivative of this compound, N,N,N-trimethylthis compound (TMP), has shown potential in liposomal formulations for treating tumor metastasis. aacrjournals.org

    Fibroblasts: Research using human dermal fibroblasts has explored the effects of this compound and its derivatives on the extracellular matrix. Salicyloyl-phytosphingosine was observed to significantly increase the production of procollagen-I in adult human fibroblasts. nih.gov In other studies, this compound-1-phosphate (PhS1P), a phosphorylated derivative, was shown to act synergistically with epidermal growth factor (EGF) to promote fibroblast proliferation, migration, and protect against UVB-induced cell death. researchgate.netspandidos-publications.com However, another study investigating the anti-adherence properties of this compound on titanium surfaces noted a temporary reduction in fibroblast adhesion. utu.fiutupub.fi

    Interactive Data Tables

    Table 1: Effects of this compound on Keratinocyte Differentiation Markers

    Differentiation MarkerFold InductionReference
    Involucrin7-fold cosmeticsandtoiletries.com
    Loricrin150-fold cosmeticsandtoiletries.com
    Transglutaminase-132-fold cosmeticsandtoiletries.com
    Filaggrin37-fold cosmeticsandtoiletries.com
    PPARγ mRNA3.8-fold cosmeticsandtoiletries.com
    Loricrin (Caprooyl this compound)Up to 3-fold personalcaremagazine.com

    Table 2: Research Findings on this compound in Cancer Cell Lines

    Cancer Cell LineEffect of this compoundKey FindingsReference
    Lung adenocarcinoma (A549)Growth inhibition, G2/M arrest, apoptosisIncreased Bax/Bcl-2 ratio, cytochrome C release nih.gov
    Breast cancerSuppression of EMT and metastasisDownregulation of EGFR/JAK1/STAT3 signaling nih.gov
    Human myeloid leukemiaEnhanced apoptosis (with As2O3)Overcame resistance to arsenic trioxide researchgate.net
    Jurkat T cellsSensitization to TRAIL-induced apoptosisUpregulation of DR4 and DR5 spandidos-publications.com
    Various cancer cell linesAnti-metastatic (TMP derivative)Reduced cell migration and angiogenesis aacrjournals.org

    Table 3: Effects of this compound and Derivatives on Fibroblasts

    CompoundCell TypeKey EffectResearch FindingReference
    Salicyloyl-phytosphingosineAdult human fibroblastsIncreased procollagen-I productionTwo-fold increase in procollagen-I nih.gov
    This compound-1-phosphate (PhS1P)Human dermal fibroblastsEnhanced cell proliferation & migration (with EGF)Upregulated EGFR mRNA expression spandidos-publications.com
    This compound-1-phosphate (PhS1P)Human dermal fibroblastsProtection against UVB-induced cell deathSynergistic effect with EGF spandidos-publications.com
    This compoundHuman gingival fibroblastsReduced initial cell adhesion on titaniumEffect leveled out after 6 hours utu.fiutupub.fi

    Reconstructed Human Skin Models

    Reconstructed human skin models serve as valuable in vitro platforms for investigating the effects of this compound on skin physiology, offering an ethical and controlled alternative to animal and human testing. mdpi.com These models, such as Reconstructed Human Epidermis (RHE), mimic the structure and function of the human epidermis, allowing for detailed mechanistic studies. mdpi.commdpi.com

    Research utilizing these models has demonstrated this compound's role in enhancing skin barrier function. For instance, studies have shown that this compound can stimulate the expression of key proteins involved in keratinocyte differentiation, such as involucrin, loricrin, transglutaminase-1, and filaggrin. cosmeticsandtoiletries.com Filaggrin is particularly important as its degradation produces Natural Moisturizing Factor (NMF), a collection of hygroscopic molecules crucial for stratum corneum hydration. researchgate.netdovepress.com One study found that this compound significantly induced the expression of involucrin by 7-fold, loricrin by 150-fold, transglutaminase-1 by 32-fold, and filaggrin by 37-fold. cosmeticsandtoiletries.com

    Furthermore, investigations using RHE models have explored the impact of this compound-containing ceramide formulations. It was observed that the presence of this compound-based 1-O-acylceramide (CerENP) helps maintain the integrity of the stratum corneum and stabilizes the lipid lamellar structure. mdpi.com In studies where artificial skin models were irritated with sodium laurylsulfate (SDS), this compound demonstrated a protective effect. scispace.com The application of this compound has also been shown to increase the content of polysaccharides and hyaluronic acid (HA) in reconstructed human epidermis models, leading to decreased transepidermal water loss (TEWL). researchgate.net

    The table below summarizes the key findings from studies using reconstructed human skin models to evaluate this compound.

    Model SystemKey FindingsReference
    Reconstructed Human Epidermis (RHE)Stimulated expression of keratinocyte differentiation markers (involucrin, loricrin, transglutaminase-1, filaggrin). cosmeticsandtoiletries.com
    Reconstructed Human Epidermis (RHE)Stabilized the lipid multilamellar matrix of the stratum corneum. mdpi.com
    Artificial Human Epidermis (SkinEthicTM)Showed protective effects against SDS-induced irritation. scispace.com
    Reconstructed Human EpidermisIncreased polysaccharide and hyaluronic acid content, decreased TEWL. researchgate.net

    In Vivo Animal Models

    Mouse models are instrumental in evaluating the anti-inflammatory and therapeutic potential of this compound in skin disorders. A common model involves inducing irritant contact dermatitis using topical application of 12-O-tetradecanoylphorbol-13-acetate (TPA). nih.gov In this model, this compound has been shown to block epidermal thickening, edema, and the infiltration of inflammatory cells into the dermis. nih.gov This anti-inflammatory effect is further supported by the observation that this compound inhibits the TPA-induced production of prostaglandin (B15479496) E2. nih.gov

    For studying psoriasis-like conditions, mouse models with chronic intradermal injections of interleukin-23 (IL-23) are utilized, which leads to psoriasiform dermatitis characterized by increased ear thickness and swelling. researchgate.nettaylorandfrancis.com Topical application of this compound derivatives has been found to suppress this ear swelling and psoriasiform dermatitis. researchgate.netnih.gov The mechanism behind this effect involves the inhibition of key inflammatory signaling pathways, including nuclear factor-kappa B (NF-κB) and Janus kinase/signal transducer and activator of transcription (JAK/STAT). researchgate.nettaylorandfrancis.comnih.gov Furthermore, this compound derivatives have been shown to reduce the mRNA levels of pro-inflammatory mediators such as IL-1α, IL-1β, IL-6, TNF-α, and Th17 cytokines like IL-17A and IL-22, which are highly expressed in psoriasis. researchgate.nettaylorandfrancis.com

    Another model, the SHARPIN-deficient cpdm mouse, develops a chronic proliferative dermatitis with similarities to atopic dermatitis. plos.org Lipid profiling of the epidermis in these mice revealed alterations in ceramide composition, including a decrease in the relative amounts of this compound ceramides compared to wild-type mice. plos.org

    The following table details research findings from various mouse models of skin inflammation.

    Mouse ModelInducing Agent/Genetic DefectKey Findings with this compoundReference
    Hairless Mouse12-O-tetradecanoylphorbol-13-acetate (TPA)Blocked epidermal hyperplasia, edema, and inflammatory cell infiltration; inhibited prostaglandin E2 generation. nih.gov
    IL-23-injected MouseInterleukin-23 (IL-23)Suppressed ear swelling and psoriasiform dermatitis; inhibited NF-κB and JAK/STAT signaling pathways. researchgate.nettaylorandfrancis.comnih.gov
    SHARPIN-deficient cpdm MouseSpontaneous mutation in Sharpin geneAltered epidermal lipid profile with decreased relative amounts of this compound ceramides. plos.org
    High-Fat Diet-fed MouseImiquimodHigh-fat diet exacerbated psoriasiform dermatitis, accompanied by an increase in IL-17A-producing γδ T cells. researchgate.net

    Mouse models are crucial for assessing the in vivo anticancer activity of this compound. In a xenograft model using 4T1 mouse breast cancer cells injected into the mammary fat pads of nude mice, treatment with this compound was found to suppress tumor growth and lung metastasis. nih.govnih.gov The underlying mechanism involves the downregulation of the EGFR/JAK1/STAT3 signaling pathway. nih.govresearchgate.net

    In another study investigating lung adenocarcinoma, this compound was shown to inhibit tumor growth in mice. nih.gov The compound induced apoptosis through a mitochondria-mediated pathway, arrested the cell cycle at the G2/M phase, and increased the Bax/Bcl-2 ratio. nih.gov Research on radiation-resistant cancer cells has also utilized mouse models. ashpublications.org While the direct use of this compound in these specific in vivo models was not detailed in the provided abstracts, the studies highlight its potential to enhance the apoptotic effects of treatments like ionizing radiation. ashpublications.org

    The table below summarizes the findings from mouse models used in cancer research.

    Cancer TypeMouse ModelKey Findings with this compoundReference
    Breast Cancer4T1 mammary fat pad xenograftSuppressed primary tumor growth and lung metastasis; downregulated EGFR/JAK1/STAT3 signaling. nih.govnih.govresearchgate.net
    Lung AdenocarcinomaXenograft modelInhibited tumor growth; induced apoptosis via mitochondria-mediated pathway and G2/M cell cycle arrest. nih.gov

    This compound's role in plant defense mechanisms is investigated using various plant models, with a focus on its ability to induce systemic acquired resistance (SAR). In tobacco plants, treatment with this compound has been shown to alleviate pathogen-induced cell damage and reduce the growth of the virulent pathogen Phytophthora parasitica var. nicotianae (Ppn). nih.govbiorxiv.org This suggests that this compound helps develop SAR and enhances plant immunity. nih.govbiorxiv.orgresearchgate.net The mechanism involves the upregulation of sphingosine (B13886) kinase (SphK) transcription and activity, which metabolizes this compound to this compound-1-phosphate (PHS1P). nih.govbiorxiv.org This process is accompanied by an increase in the transcription of ROS-detoxifying enzymes and pathogenesis-related (PR) proteins. nih.govbiorxiv.org

    In Arabidopsis, this compound and its phosphorylated form, PHS1P, are recognized as important signaling molecules in stress responses and defense against pathogens. nih.govbiorxiv.orgresearchgate.net PHS1P is involved in stress signaling mediated by the G-protein α-subunit. nih.govbiorxiv.org Furthermore, the phosphorylation of this compound by Long-chain Base Kinase 1 (LCBK1) is required for stomatal immunity, boosting the plant's resistance to bacterial pathogens. researchgate.net

    Research has also shown that de novo biosynthesis of sphingolipids, including this compound, is necessary for the non-host resistance of Nicotiana benthamiana against Pseudomonas cichorii. frontiersin.org

    The table below outlines the key findings from plant models studying this compound.

    Plant ModelPathogen/StressKey Findings with this compoundReference
    Tobacco (Nicotiana tabacum)Phytophthora parasitica var. nicotianae (Ppn)Alleviated pathogen-induced cell damage, reduced pathogen growth, induced SAR, upregulated SphK and PR proteins. nih.govbiorxiv.orgresearchgate.net
    Arabidopsis thalianaBacterial pathogensPHS1P acts as a signaling molecule in stress responses; phosphorylation by LCBK1 is crucial for stomatal immunity. nih.govbiorxiv.orgresearchgate.net
    Nicotiana benthamianaPseudomonas cichoriiDe novo sphingolipid biosynthesis, including this compound, is essential for non-host resistance. frontiersin.org

    While the provided search results focus heavily on in vitro and mouse models, they allude to the investigation of this compound in the context of acne, which often involves rat models. The abstracts confirm the strong antimicrobial and anti-inflammatory properties of this compound, which are highly relevant to acne treatment. scispace.com In vitro studies have demonstrated its effectiveness against Propionibacterium acnes, a key bacterium in the pathogenesis of acne. cosmeticsandtoiletries.comscispace.com The anti-inflammatory actions of this compound, such as the inhibition of pro-inflammatory cytokines, further support its potential use in managing acne. scispace.comnih.gov Although specific details on rat acne models were not available in the provided results, the established in vitro efficacy against P. acnes and its proven anti-inflammatory effects in other animal models strongly suggest its investigation in such models.

    Clinical Studies and Human Investigations

    Clinical studies and investigations involving human participants have provided evidence for the beneficial effects of this compound on skin health. In a clinical trial with female participants over 35 years old, a cream containing this compound-1-phosphate (PhS1P) in combination with epidermal growth factor (EGF) was evaluated. spandidos-publications.com The results showed significant improvements in skin hydration, dermal density, and skin elasticity, along with a reduction in fine wrinkles after 3 and 6 weeks of use. spandidos-publications.com Specifically, skin conductance, a measure of hydration, increased by 23.21% after 3 weeks and 42.55% after 6 weeks. spandidos-publications.com

    Another study involving 20 volunteers investigated the effects of test creams containing this compound-based 1-O-acylceramide (CerENP) and ceramide NP. mdpi.comresearchgate.net After four weeks of application, these creams significantly improved skin barrier parameters, including skin hydration and cohesion. mdpi.com The formulation containing CerENP demonstrated a long-lasting moisturizing effect. mdpi.com

    In a phase II trial on 15 patients with contact dermatitis, a cream containing ceramide, this compound, and cholesterol was assessed. nih.gov The study reported a significant improvement in skin hydration and a reduction in the Three-Item Severity (TIS) score, which measures dryness, erythema, and scaling. nih.gov The TIS score decreased by 21% at week 2 and 61% at week 4. nih.gov

    Furthermore, in vivo studies on human subjects have confirmed the antimicrobial efficacy of this compound. cosmeticsandtoiletries.comscispace.com When applied to the hands of 12 subjects, a formulation with this compound-HCl reduced the microbial count by 87% after one hour and 68% after four hours. cosmeticsandtoiletries.com

    The table below summarizes the key findings from clinical studies and human investigations on this compound.

    Study DesignParticipantsInterventionKey FindingsReference
    Clinical TrialFemales over 35 with signs of skin agingCream with PhS1P and EGFSignificant improvement in skin hydration, dermal density, elasticity, and reduction in fine wrinkles. spandidos-publications.com
    Vehicle-controlled study20 healthy volunteersCreams with CerENP and CerNPSignificant improvement in skin hydration and cohesion; long-lasting moisturizing effect. mdpi.comresearchgate.net
    Phase II before-after trial15 patients with contact dermatitisCream with ceramide, this compound, and cholesterolSignificant improvement in skin hydration and reduction in TIS score (dryness, erythema, scaling). nih.gov
    In vivo antimicrobial study12 healthy volunteersEmulsions with this compound and this compound-HClSignificant reduction in microbial counts on the skin. cosmeticsandtoiletries.com

    Studies on Skin Barrier Parameters (Hydration, Cohesion, TEWL)

    The efficacy of this compound and its ceramide derivatives in enhancing the skin's barrier function is a significant area of research. Studies have focused on key parameters such as skin hydration, stratum corneum (SC) cohesion, and transepidermal water loss (TEWL) to quantify these effects.

    A notable study investigated the impact of a cream containing a this compound-based 1-O-acylceramide (CerENP) in conjunction with ceramide NP (CerNP). mdpi.comresearchgate.net After a four-week application period involving 20 volunteers, the test cream demonstrated significant improvements in skin barrier parameters. Specifically, skin hydration saw a 26% increase compared to a cream with CerNP alone. mdpi.comresearchgate.net Furthermore, the formulation with CerENP was the only one to significantly strengthen SC cohesion. mdpi.comresearchgate.net These findings suggest a synergistic effect, where CerENP boosts the skin barrier functions of CerNP. mdpi.comresearchgate.net The mechanism behind this enhanced hydration may be linked to an increase in Natural Moisturizing Factors (NMFs), although further research is needed to confirm this. mdpi.com

    Methodologically, these studies often employ non-invasive techniques. Skin hydration is commonly measured using a Corneometer, which assesses the capacitance of the epidermis. mdpi.com SC cohesion can be evaluated by measuring TEWL immediately after repeated tape stripping of the skin. mdpi.com TEWL, a measure of the water that passes from inside the body through the epidermal layer to the surrounding atmosphere, is a key indicator of skin barrier integrity and is typically measured with a Tewameter. researchgate.net

    Long-term in vivo studies have consistently shown that topical application of this compound-based ceramides effectively reduces TEWL and skin irritation. personalcaremagazine.com For instance, one study demonstrated a significant reduction in TEWL after inducing dermatitis with sodium dodecyl sulphate (SDS), highlighting the restorative properties of these lipids. personalcaremagazine.com Another study showed a statistically significant increase in skin hydration after a two-week application period. personalcaremagazine.com

    The physical arrangement of lipids within the stratum corneum is also crucial for barrier function. X-ray diffraction studies have been used to analyze the long and short periodicity phases of SC lipid extracts, confirming that skin-identical this compound-based ceramides integrate correctly into the lipid structures. personalcaremagazine.com

    Table 1: Summary of Research Findings on this compound and Skin Barrier Parameters

    Parameter Research Finding Measurement Technique(s) Reference(s)
    Skin Hydration 26% increase with CerENP and CerNP combination compared to CerNP alone. mdpi.comresearchgate.net Corneometer mdpi.comresearchgate.net
    SC Cohesion Significantly strengthened only with the formulation containing CerENP. mdpi.comresearchgate.net TEWL measurement after tape stripping mdpi.comresearchgate.net
    TEWL Significantly reduced by this compound-based ceramides, especially after chemical irritation. personalcaremagazine.com Tewameter personalcaremagazine.com
    Moisture Retention Better moisture retention with CerENP and CerNP combination compared to CerNP control. mdpi.comresearchgate.net Corneometer mdpi.comresearchgate.net

    Clinical Studies in Acne Patients

    This compound has demonstrated significant potential in the management of acne vulgaris due to its inherent anti-inflammatory and antimicrobial properties. glenncorp.comincidecoder.comnih.gov Clinical studies have been conducted to evaluate its efficacy in improving the condition of acne-prone skin. glenncorp.cominci.guide

    Research has shown that this compound is effective against Propionibacterium acnes, the bacterium implicated in the inflammatory response in acne. incidecoder.commyskinrecipes.com In addition to its antimicrobial action, this compound acts as a natural anti-inflammatory agent, reducing redness and inflamed skin. glenncorp.commyskinrecipes.com These dual actions address key pathogenic factors in acne. myskinrecipes.com

    One clinical study involving acne patients in France highlighted the potential of this compound to either enhance or complement existing acne treatments. glenncorp.com An in vivo study demonstrated that a formulation containing 0.2% this compound led to a significant improvement in skin condition. inci.guide The study utilized clinical photographs taken at the beginning of the study and after 60 days of treatment to visually document the improvements. inci.guide

    These studies confirm that this compound can be a valuable active cosmetic ingredient for individuals with acne. nih.gov Its ability to be integrated into the skin's natural lipid structures further supports its use in skincare formulations for acne. myskinrecipes.com

    Table 2: Overview of Clinical Findings for this compound in Acne

    Study Focus Key Finding Method of Assessment Reference(s)
    Anti-microbial Efficacy Effective against Propionibacterium acnes. incidecoder.com In vitro and in vivo studies incidecoder.commyskinrecipes.com
    Anti-inflammatory Action Reduces redness and inflammation associated with acne. glenncorp.com Clinical observation glenncorp.commyskinrecipes.com
    Clinical Improvement Significant improvement in the condition of acne-prone skin with a 0.2% this compound formulation. inci.guide Clinical photography and other analytical methods inci.guide
    Therapeutic Potential Can enhance or complement existing acne therapies. glenncorp.comnih.gov Clinical studies glenncorp.comnih.gov

    Studies on Atopic Skin Health

    Research into this compound-based ceramides is crucial for understanding and managing atopic skin conditions like eczema. personalcareinsights.com These studies explore how an imbalance or deficiency of specific ceramides, such as CER[EOP], CER[NP], and CER[AP], contributes to the characteristics of atopic dermatitis. personalcareinsights.commdpi.com

    A key finding is that the insufficiency of stratum corneum ceramides, including those based on this compound, is a primary etiological factor in atopic skin. mdpi.com This deficiency leads to hallmark symptoms like dryness, increased TEWL, and impaired skin barrier function. mdpi.com Specifically, in both lesional and non-lesional atopic skin, the ratio of CER[NP] to CER[NS] is significantly decreased, and this correlates with a weaker skin barrier. mdpi.com Some studies have also observed decreased levels of CER[NP] in individuals with eczema. mdpi.com

    Topical application of formulations containing this compound-based ceramides can help restore these lipid levels, thereby improving skin hydration and barrier function. personalcareinsights.com Studies have shown that delivering these ceramides in an optimal and balanced combination with other essential skin lipids like cholesterol and free fatty acids can help alleviate the symptoms of atopic diseases. mdpi.com Furthermore, combining these lipids with ingredients that boost the skin's own ceramide production, such as niacinamide, has shown to be effective. mdpi.com

    Research has also highlighted the importance of specific ceramide ratios. For example, an increased ratio of CER NS to CER NP has been linked to impaired skin barrier function in conditions like atopic dermatitis and psoriasis. nih.gov This altered ratio is believed to be a significant factor in the barrier dysfunction seen in these diseases. nih.gov

    Table 3: Research Highlights on this compound in Atopic Skin

    Research Area Key Finding Implication for Atopic Skin Reference(s)
    Ceramide Imbalance Decreased ratio of CER[NP] to CER[NS] in atopic skin. mdpi.com Contributes to a weakened skin barrier and increased TEWL. mdpi.com
    Ceramide Deficiency Insufficiency of this compound-based ceramides is a key factor in atopic skin. mdpi.com Leads to dryness, impaired barrier function, and other symptoms of atopic dermatitis. mdpi.com
    Topical Application Formulations with this compound-based ceramides, cholesterol, and free fatty acids can alleviate symptoms. mdpi.com Helps to restore lipid levels, improve hydration, and repair the skin barrier. personalcareinsights.commdpi.com
    Ceramide Ratios An increased CER NS:CER NP ratio is associated with impaired barrier function. nih.gov Suggests that the specific balance of different ceramides is crucial for skin health. nih.gov

    Investigation of this compound Levels in Human Biofluids and Tissues (e.g., Stratum Corneum, Plasma)

    The analysis of this compound and its derivatives in human biofluids and tissues is essential for understanding its physiological and pathological roles. The stratum corneum and plasma are two key sites for these investigations.

    In the stratum corneum, this compound is a fundamental component of several ceramide classes, including NP, AP, and EOP. nih.gov Analytical methods like high-resolution mass spectrometry (LC-HRMS) are employed to identify and quantify specific this compound-based ceramides. mdpi.com For instance, LC-HRMS has been used to identify 1-O-stearoyl-ceramide NP in human stratum corneum samples obtained through tape stripping. mdpi.com This analytical approach allows for the detailed characterization of ceramide subspecies. mdpi.com

    Comparative studies have revealed significant differences in ceramide composition between species. In the human stratum corneum, this compound- and 6-hydroxy sphingosine-type ceramides are abundant, constituting 35% and 45% of total ceramides, respectively. nih.gov This highlights the importance of this compound in human skin barrier function.

    This compound can also be detected in plasma, and its levels may be relevant to certain metabolic conditions. researchgate.net High-performance liquid chromatography (HPLC) is a method that has been used for the analysis and quantification of free ceramides containing this compound in various tissues, including the liver and kidney, where its concentration tends to increase with age. researchgate.net For quantification purposes in GC- or LC-MS analysis, a deuterated internal standard, this compound-d7, is utilized. caymanchem.com

    Table 4: Analytical Approaches for this compound in Biofluids and Tissues

    Analyte/Tissue Analytical Method Key Findings/Application Reference(s)
    1-O-stearoyl-ceramide NP in Stratum Corneum Liquid Chromatography/High-Resolution Mass Spectrometry (LC-HRMS) Identification and characterization of a specific this compound-based ceramide. mdpi.com mdpi.com
    Free Ceramides in Tissues (Liver, Kidney) High-Performance Liquid Chromatography (HPLC) Quantification of ceramides with this compound, showing age-related increases. researchgate.net researchgate.net
    Total this compound-type Ceramides in Stratum Corneum Liquid Chromatography/Tandem Mass Spectrometry (LC/MS/MS) Found to be abundant (35%) in human stratum corneum. nih.gov nih.gov
    This compound Quantification Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) with this compound-d7 Use of an internal standard for accurate quantification. caymanchem.com caymanchem.com

    Computational Approaches and Docking Simulation Analysis

    Computational methods, particularly molecular docking and simulation, are increasingly being used to elucidate the interactions of this compound with biological targets at a molecular level. researchgate.netnih.gov These approaches provide valuable insights that complement experimental data.

    One area of focus has been the interaction of this compound with free fatty acid receptor 4 (FFAR4/GPR120). researchgate.netnih.gov Docking simulations using a homology model of FFAR4 have been performed to understand how this compound binds to this receptor. researchgate.netnih.gov These studies have revealed that the binding mechanism of this compound, which lacks a carboxyl group, is distinct from that of other natural fatty acid ligands. researchgate.netnih.gov The simulations suggest that specific hydrogen bonds are formed between this compound and the receptor, and have identified key amino acid residues involved in this interaction. researchgate.net

    Molecular dynamics (MD) simulations have also been employed to study the role of this compound-containing ceramides in the organization of the stratum corneum lipid matrix. acs.orgresearchgate.net These simulations can model the behavior of lipids at an atomistic or coarse-grained level. acs.org For example, all-atom MD simulations have been used to investigate how the presence of a this compound-based ceramide (ENP) affects the lamellar organization of the skin barrier. mdpi.com The results indicated that this ceramide induces a more compact lipid matrix, which contributes to strengthening the permeability barrier. mdpi.com

    Furthermore, MD simulations have been used to compare lipid models with different ratios of sphingosine-based ceramides (CER NS) to this compound-based ceramides (CER NP), mimicking healthy versus diseased skin conditions. acs.orgresearchgate.net These simulations have shown that a higher ratio of CER NS to CER NP, as seen in some inflammatory skin diseases, can impact the hydrogen-bonding network within the lipid matrix. acs.org Specifically, the additional hydroxyl group on the this compound headgroup allows for more intermolecular hydrogen bonding, which may contribute to a more stable barrier in healthy skin. acs.org

    Therapeutic and Biotechnological Potential of Phytosphingosine

    Development of Phytosphingosine-Based Formulations

    The unique properties of This compound (B30862) have spurred the development of advanced formulations designed to maximize its therapeutic and cosmetic benefits for the skin.

    Topical Formulations for Dermatological Applications (Creams, Serums, Toners, Makeup)

    This compound is a versatile ingredient incorporated into a variety of topical formulations to address numerous skin concerns. ningen.comhealthline.com It is a common constituent in moisturizers, serums, toners, and even makeup, where it helps to reinforce the skin's barrier, retain moisture, and promote a resilient complexion. ningen.comspecialchem.com

    Creams and Serums: In these products, this compound delivers targeted treatment for issues like redness, irritation, and the signs of aging by supporting skin barrier function and hydration. ningen.comhealthline.com Its inclusion in anti-aging creams and serums can help diminish the appearance of fine lines and wrinkles. ningen.com

    Toners: this compound-enriched toners help to balance the skin's pH and provide anti-inflammatory benefits, preparing the skin for subsequent skincare steps. ningen.com

    Makeup: The incorporation of this compound into makeup formulations offers a way to enhance product performance by mimicking the natural lipids of the skin. specialchem.com

    Nanoemulsion Formulations for Enhanced Delivery and Efficacy

    To improve the delivery and effectiveness of this compound and other lipophilic compounds like ceramides (B1148491), researchers have developed nanoemulsion formulations. researchgate.netmdpi.com Nanoemulsions are colloidal dispersions of oil droplets in water with a droplet size typically ranging from 20 to 200 nanometers. mdpi.compsu.edu

    These formulations offer several advantages for dermal application:

    Enhanced Skin Permeation: The small droplet size of nanoemulsions provides a larger surface area, which enhances contact with the skin and promotes diffusion across the stratum corneum. researchgate.netmdpi.com

    Improved Stability: While the long-term stability of some nanoemulsions can be a challenge, the use of certain techniques and stabilizing agents can result in stable formulations. researchgate.netnih.gov

    Controlled Delivery: Nanoemulsions can be designed to control the release of active ingredients into the skin, potentially improving their therapeutic effect. tandfonline.com

    Research has shown that positively charged oil-in-water nanoemulsions containing this compound can serve as effective carriers for ceramides, demonstrating good physical stability and the ability to enhance the penetration of these lipids into the epidermis and dermis. researchgate.net Studies have also explored the antimicrobial activity of this compound nanoemulsions, indicating their potential for treating and preventing skin infections. dergipark.org.tr

    Application in Skin Care and Cosmetic Industry

    Moisturizing and Skin Barrier Repair

    One of the primary functions of this compound in skincare is to support and repair the skin's natural barrier. ningen.comskinkraft.com A healthy skin barrier is essential for preventing water loss and protecting the body from external irritants and allergens. healthline.comskinkraft.com

    Ceramide Precursor: this compound is a precursor to ceramides, which are the dominant lipids in the intercellular space of the stratum corneum and are critical for barrier function. healthline.com

    Moisture Retention: By reinforcing the skin barrier, this compound helps to reduce transepidermal water loss (TEWL), thereby keeping the skin hydrated and preventing dryness. specialchem.comclinikally.com

    NMF Production: Studies suggest that this compound may enhance the skin's moisture levels by stimulating the production of Natural Moisturizing Factor (NMF), a collection of substances that help keep the skin's surface hydrated. skinkraft.comcipherskincare.com

    The application of topical formulations containing this compound-based ceramides has been shown to improve skin hydration and barrier function, making them beneficial for dry and sensitive skin conditions. personalcareinsights.commdpi.com

    Treatment of Inflammatory Skin Conditions

    This compound possesses significant anti-inflammatory properties, making it a valuable ingredient for soothing irritated skin and managing inflammatory skin conditions. ningen.comclinikally.commedchemexpress.com

    Reduces Redness and Irritation: It can help to calm the skin, reducing redness and sensitivity. paulaschoice.co.ukskinkraft.com

    Inhibition of Inflammatory Mediators: Research indicates that this compound can inhibit the release of pro-inflammatory cytokines and has been shown to be effective in reducing skin inflammation in various studies. researchgate.netcosmeticsandtoiletries.com

    Application for Eczema and Psoriasis-like Conditions: Due to its anti-inflammatory actions, this compound is used in products aimed at alleviating the symptoms of conditions like eczema and psoriasiform dermatitis. ningen.comhealthline.com Some studies have explored the use of this compound derivatives to ameliorate inflammatory skin damage. nih.gov

    Anti-Acne Applications

    The antimicrobial and anti-inflammatory properties of this compound make it an effective ingredient in the treatment of acne. ningen.comhealthline.comspecialchem.com

    Antimicrobial Action: this compound has been shown to inhibit the growth of Propionibacterium acnes, the bacterium commonly associated with acne. clinikally.comincidecoder.com It also demonstrates activity against other microorganisms like Staphylococcus aureus. alfa-chemistry.com

    Reduces Inflammation: It helps to reduce the inflammation associated with acne lesions, such as papules and pustules. clinikally.comalfa-chemistry.com

    Clinical Efficacy: In vivo studies have demonstrated that topical application of this compound can significantly improve the condition of acne-prone skin. alfa-chemistry.comnih.gov One study showed that a 0.2% concentration of this compound led to a noticeable improvement in acne over a 60-day period. alfa-chemistry.cominci.guide It has been shown to be effective both on its own and in combination with other anti-acne treatments. cosmeticsandtoiletries.com

    Skin Whitening Agents

    This compound and its derivatives have demonstrated potential as skin whitening agents by inhibiting melanin (B1238610) synthesis. researchgate.netgoogle.com Research indicates that these compounds can modulate the signaling pathways involved in melanogenesis, the process of melanin production.

    One of the key mechanisms involves the regulation of microphthalmia-associated transcription factor (MITF), a crucial regulator of melanin production. nih.gov Studies have shown that this compound can suppress the expression of enzymes that control melanin synthesis. nih.gov Specifically, it appears to modulate MITF, which in turn suppresses the expression of tyrosinase, tyrosinase-related protein-1 (TRP-1), and TRP-2. researchgate.netnih.gov

    Further investigation has revealed that this compound can downregulate the protein levels of β-catenin and phospho-cAMP response element-binding protein, which are upstream regulators of MITF. nih.gov This action is linked to the suppression of MITF gene expression. nih.gov Additionally, prolonged exposure to this compound can induce the activation of extracellular signal-regulated kinase (ERK), leading to the phosphorylation and subsequent degradation of the MITF protein. nih.gov

    A derivative, N,N,N-trimethyl this compound-iodide (TMP), has also been studied for its effects on melanogenesis. tandfonline.comtandfonline.comnih.gov Liposomal TMP treatment has been shown to reduce melanin in a dose-dependent manner by activating ERK, which leads to decreased levels of both MITF and tyrosinase proteins. tandfonline.comtandfonline.com The use of an ERK pathway inhibitor was found to reverse these effects, confirming the role of ERK activation in the hypopigmentary action of TMP. tandfonline.comtandfonline.com

    CompoundMechanism of ActionEffect on Melanogenesis
    This compound Modulation of MITF signaling pathway, suppression of tyrosinase, TRP-1, and TRP-2 expression. researchgate.netnih.govInhibition of melanin synthesis. researchgate.netnih.gov
    N,N,N-trimethyl this compound-iodide (TMP) Activation of ERK pathway, leading to MITF and tyrosinase downregulation. tandfonline.comtandfonline.comReduction of melanin content. tandfonline.comtandfonline.com
    Enacetyl this compound Inhibition of tyrosinase activity. google.comInhibition of skin pigmentation. google.com

    Anticancer Drug Development and Combination Therapies

    This compound has emerged as a potential candidate in anticancer therapy due to its ability to induce apoptosis (programmed cell death) in various cancer cells. nih.govaacrjournals.org Its efficacy is being explored both as a monotherapy and in combination with other anticancer agents to enhance therapeutic outcomes.

    Monotherapy Approaches

    As a standalone treatment, this compound has been shown to potently induce apoptosis in human cancer cells. nih.govaacrjournals.org The mechanism of action involves several cellular pathways. One key finding is that this compound can trigger the activation of caspase-8, an initiator caspase in the apoptotic cascade, in a death receptor-independent manner. nih.govaacrjournals.org

    Furthermore, this compound induces the translocation of Bax, a pro-apoptotic protein, from the cytosol to the mitochondria. nih.govaacrjournals.org This event leads to a loss of mitochondrial membrane potential and the subsequent release of cytochrome c into the cytoplasm, which are critical steps in the intrinsic apoptotic pathway. nih.govaacrjournals.org This process occurs without altering the protein levels of anti-apoptotic Bcl-2 or Bcl-xL. nih.gov The compound also promotes the activation of downstream caspases, including caspase-9 and caspase-3, and leads to the cleavage of poly(ADP-ribose) polymerase (PARP), a hallmark of apoptosis. nih.govaacrjournals.org

    Recent studies on lung adenocarcinoma cells have further elucidated the anticancer effects of this compound. nih.gov It was found to inhibit the growth of lung cancer cell lines by inducing G2/M-phase cell cycle arrest and apoptosis through a mitochondria-mediated pathway. nih.gov This involves increasing the Bax/Bcl-2 ratio, which in turn promotes the release of cytochrome c, activates caspases 9 and 3, and degrades PARP. nih.gov this compound was also observed to damage mitochondrial functions and increase reactive oxygen species (ROS) levels in these cells. nih.gov In vivo studies have confirmed that this compound can inhibit tumor growth in mice, highlighting its potential for the development of antitumor drugs. nih.gov

    Synergistic Effects with other Anticancer Agents (e.g., TRAIL)

    To improve the effectiveness of cancer treatments, particularly for resistant cancers, this compound is being investigated in combination with other therapies. One notable example is its synergistic effect with Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL), a molecule that can selectively induce apoptosis in cancer cells. spandidos-publications.comnih.gov

    Studies have demonstrated that combining this compound with TRAIL significantly enhances apoptotic cell death in cancer cells that are otherwise less sensitive to TRAIL alone. spandidos-publications.comnih.govamanote.com The enhanced apoptosis is associated with caspase-8-mediated activation of Bax and Bak, leading to mitochondrial dysfunction. spandidos-publications.comnih.gov

    A key mechanism behind this synergy is the upregulation of TRAIL receptors DR4 and DR5 on the surface of cancer cells. spandidos-publications.comnih.gov This upregulation is dependent on the activation of the transcription factor NF-κB. spandidos-publications.comnih.gov By increasing the expression of these death receptors, this compound sensitizes the cancer cells to TRAIL-induced apoptosis. spandidos-publications.comnih.gov

    Combination TherapyMechanism of SynergyOutcome
    This compound + TRAIL Synergistic upregulation of DR4 and DR5 in an NF-κB-dependent manner, leading to enhanced caspase-8 activation and mitochondrial dysfunction. spandidos-publications.comnih.govEnhanced apoptotic cell death in TRAIL-resistant cancer cells. spandidos-publications.comnih.gov
    This compound + Ionizing Radiation Mediated by nuclear translocation of AIF, which is influenced by both ROS-dependent Bax relocalization and ROS-independent PARP-1 activation. nih.govEnhanced apoptotic cell death in radiation-resistant cancer cells. nih.gov
    This compound + Arsenic Trioxide Induction of synergistic apoptosis through p38 MAPK-mediated mitochondrial translocation of Bax and PARP-1 activation, both of which are ROS-dependent. aacrjournals.orgEnhanced apoptotic cell death in arsenic trioxide-resistant leukemia cells. aacrjournals.org

    Biotechnological Production of this compound

    The industrial demand for this compound, particularly in the cosmetics and pharmaceutical sectors, has driven research into efficient and cost-effective production methods. nih.gov While chemical synthesis is complex and expensive, biotechnological production using microorganisms offers a promising alternative. nih.gov

    Role of Microorganisms (e.g., Wickerhamomyces ciferrii) in Production

    The unconventional yeast Wickerhamomyces ciferrii (formerly known as Pichia ciferrii) is a key player in the biotechnological production of this compound. nih.govfrontiersin.orgresearchgate.net This yeast is a natural producer of acetylated sphingoid bases, particularly tetraacetyl this compound (TAPS), which can be readily converted to this compound. researchgate.netnih.gov

    W. ciferrii has been the focus of extensive research to improve its TAPS production capabilities. nih.gov Strategies employed include classical strain improvements through mutagenesis and screening, as well as modern genetic and metabolic engineering techniques. nih.govnih.gov For instance, a high-throughput screening platform using fluorescence-activated cell sorting has been developed to isolate mutant strains of W. ciferrii with enhanced TAPS production. kribb.re.kr

    Recent advancements in genetic engineering have led to the development of a modular genetic toolkit specifically for W. ciferrii. frontiersin.orgnih.gov This toolkit, which includes episomal plasmids with various selectable markers and replication origins, facilitates rapid strain development and metabolic pathway optimization. frontiersin.orgnih.gov As a demonstration of its utility, overexpression of a key gene in fatty acid biosynthesis, ACC1, resulted in a significant increase in TAPS production. frontiersin.org Another study successfully engineered a strain of W. ciferrii that overexpressed several key enzymes in the TAPS biosynthesis pathway, achieving a high titer of 20 g/L through high-cell-density fermentation. bbe.or.kr

    Optimization of fermentation conditions, such as medium composition, has also been shown to significantly enhance TAPS production by W. ciferrii. dbpia.co.kr These advancements underscore the potential of W. ciferrii as an efficient microbial host for the industrial-scale biomanufacturing of this compound and its precursors. frontiersin.orgresearchgate.netresearchgate.net

    Potential in Regenerative Medicine

    The unique properties of this compound and its derivatives are also being explored for their potential applications in regenerative medicine, an interdisciplinary field focused on repairing, replacing, or regenerating human cells, tissues, or organs to restore normal function. skinmanagementsystem.comcosmeticsandtoiletries.com

    Research suggests that this compound can enhance skin regeneration. skinmanagementsystem.com It plays a role in wound healing by reducing inflammation, preventing microbial growth, and promoting the regeneration and integrity of epithelial tissue. researchgate.net A derivative, salicyloyl-phytosphingosine, has shown promise in repairing photoaged skin by increasing the production of procollagen-I and fibrillin-1, and reducing matrix metalloprotease-1 levels. capes.gov.br

    The phosphorylated form of this compound, this compound-1-phosphate (PhS1P), has been shown to have a synergistic anti-aging effect when combined with epidermal growth factor, helping to restore the extracellular matrix in human dermal fibroblasts. spandidos-publications.com

    Furthermore, a chemically synthesized analog, O-cyclic this compound-1-phosphate (cP1P), has demonstrated the ability to promote the differentiation of human embryonic stem cells (hESCs) into functional cardiomyocytes (heart muscle cells). mdpi.comnih.gov This is achieved by specifically promoting cardiogenic signaling through ALK3/BMP receptors. mdpi.com This discovery opens up new possibilities for using cP1P to generate clinical-grade cardiomyocytes for treating cardiac diseases. mdpi.com

    More recently, cP1P has also been shown to be effective in differentiating hESCs into endothelial cells, which are crucial for blood vessel formation. ijstemcell.comijstemcell.com This protocol is expected to have broad applications in regenerative medicine, particularly in vascular regenerative therapies. ijstemcell.com Additionally, cP1P-primed mesenchymal stem cells have been found to ameliorate acute lung injury in mice, suggesting a therapeutic potential in inflammatory conditions. nih.gov

    Compound/DerivativeApplication in Regenerative MedicineMechanism/Effect
    This compound Skin regeneration, wound healing. skinmanagementsystem.comresearchgate.netReduces inflammation, prevents microbial growth, enhances epithelial tissue regeneration. researchgate.net
    Salicyloyl-phytosphingosine Repair of photoaged skin. capes.gov.brIncreases procollagen-I and fibrillin-1, reduces MMP-1. capes.gov.br
    This compound-1-phosphate (PhS1P) Anti-aging, extracellular matrix restoration. spandidos-publications.comSynergistic effect with epidermal growth factor. spandidos-publications.com
    O-cyclic this compound-1-phosphate (cP1P) Cardiomyocyte and endothelial cell differentiation from hESCs, treatment of acute lung injury. mdpi.comijstemcell.comijstemcell.comnih.govPromotes cardiogenic signaling via ALK3/BMPR, enhances endothelial differentiation, ameliorates lung inflammation. mdpi.comijstemcell.comnih.gov

    Enhancement of Mesenchymal Stem Cell Therapeutic Potential by O-cyclic this compound-1-Phosphate

    O-cyclic this compound-1-phosphate (cP1P), a synthetic derivative of this compound-1-phosphate, has demonstrated significant potential in enhancing the therapeutic capabilities of mesenchymal stem cells (MSCs). researchgate.net Research has shown that cP1P plays a crucial role in the glycolytic reprogramming of MSCs, particularly under hypoxic conditions. researchgate.netnih.gov This metabolic shift is critical for improving the survival and function of transplanted MSCs.

    The mechanism of action involves the activation of the mammalian target of the rapamycin (B549165) (mTOR) signaling pathway by cP1P. This activation, which is dependent on intracellular calcium and protein kinase C alpha (PKCα), regulates the translation of HIF1α. researchgate.netnih.gov Furthermore, the cP1P-activated mTOR pathway induces the expression of bicaudal D homolog 1, which facilitates the translocation of HIF1α into the nucleus. researchgate.netnih.gov

    In addition to metabolic reprogramming, cP1P has been shown to enhance the migration and invasion abilities of MSCs. koreascience.krnih.gov This is significant for therapeutic applications where homing of MSCs to injured tissues is crucial. nih.gov Studies have also indicated that priming human dermal-derived MSCs with cP1P can ameliorate lung injury in animal models by reducing inflammation, as evidenced by decreased infiltration of macrophages and neutrophils and lower levels of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6. koreascience.krnih.gov

    FeatureObservationSource
    Cellular Effect Suppressed mitochondrial dysfunction and apoptosis in MSCs under hypoxia. nih.gov
    Metabolic Effect Stimulated glycolysis via upregulation of glycolysis-related genes. researchgate.net
    Signaling Pathway Activated mTOR-dependent HIF1α translation and nuclear translocation. researchgate.netnih.gov
    Migration Significantly stimulated MSC migration and invasion. koreascience.krnih.gov
    Anti-inflammatory Reduced infiltration of inflammatory cells and pro-inflammatory cytokines in a lung injury model. koreascience.krnih.gov

    Promotion of Cardiomyocyte Differentiation

    The bioactive lipid O-cyclic this compound-1-phosphate (cP1P) has been identified as a potent inducer of cardiomyocyte differentiation from human embryonic stem cells (hESCs). dntb.gov.uanih.govnih.gov This is a significant finding for cardiac regenerative medicine, as adult human cardiomyocytes have a very limited capacity to proliferate. dntb.gov.uanih.govnih.gov

    Treatment with cP1P has been shown to significantly increase the number of beating colonies and the contracting area of cardiomyocytes derived from hESCs. dntb.gov.uanih.govresearchgate.net The underlying molecular mechanism involves the regulation of the SMAD1/5/8 signaling pathway through the ALK3/BMP receptor cascade. dntb.gov.uanih.govnih.gov This finding provides new insights into how cP1P can be utilized to improve the quality and efficiency of cardiomyocyte differentiation for therapeutic purposes. dntb.gov.uanih.gov

    The differentiation of hESCs into cardiomyocytes is a complex process influenced by various signaling pathways, including the Wnt/β-catenin, activin/nodal/transforming growth factor-beta (TGF-β), and bone morphogenetic protein (BMP) pathways. nih.gov The discovery of cP1P's role adds another layer to the understanding of how small molecules can be used to control cell fate and generate specific cell types for regenerative therapies. researchgate.net

    FindingDetailsSource
    Differentiation Enhancement cP1P significantly enhances the differentiation of human embryonic stem cells into cardiomyocytes. nih.govnih.gov
    Functional Improvement Treatment with cP1P increases the number of beating colonies and the contracting area of cardiomyocytes. dntb.gov.uanih.govresearchgate.net
    Mechanism of Action cP1P regulates the SMAD1/5/8 signaling pathway via the ALK3/BMP receptor cascade. dntb.gov.uanih.govnih.gov

    Dental Applications: Antimicrobial Effects in Acrylic Resin

    This compound has been investigated for its antimicrobial properties in the context of dental materials, specifically in acrylic resin used for dentures. bvsalud.orgnih.gov The goal is to find components that can reduce microbial adhesion to denture surfaces without compromising the physical properties of the resin. nih.gov

    A study evaluated the effect of this compound on Candida albicans, a common fungus associated with denture-related infections. nih.govscielo.br The research focused on color stability, the anti-adherence effect, and the viability of microorganisms on the acrylic resin surface. nih.govscielo.br

    The results indicated that while there was no significant difference among the tested solutions in preventing the initial adherence of microorganisms, a solution containing this compound alone resulted in a significantly smaller area of adhered viable cells compared to the control and sodium hypochlorite (B82951) solutions. nih.govscielo.br This suggests that this compound has an effect on the viability of the adhered fungi. nih.gov

    Furthermore, when this compound was combined with sodium percarbonate, it showed a lower effect on the color stability of the acrylic resin compared to a control solution. nih.govscielo.br

    ParameterTreatment GroupResultSource
    Color Stability (ΔE) This compound + Sodium Percarbonate0.4 ± 0.1 (Less change than control) nih.govscielo.br
    Phosphate-Buffered Saline (Control)0.9 ± 0.2 nih.govscielo.br
    Sodium Hypochlorite1.0 ± 0.3 nih.govscielo.br
    This compound0.9 ± 0.2 nih.govscielo.br
    Adhered Viable Cells (%) This compound11.2 ± 4.1 (Significantly lower than control and SH) nih.govscielo.br
    Sodium Hypochlorite18.2 ± 7.6 nih.govscielo.br
    Phosphate-Buffered Saline (Control)26.4 ± 10.8 nih.govscielo.br

    Future Directions and Research Gaps

    Elucidation of Underexplored Mechanisms of Action

    The precise molecular interactions and signaling cascades initiated by phytosphingosine (B30862) are not yet fully understood. While it is known to influence key cellular processes, the specific receptors and downstream effectors involved often remain elusive. Future research should prioritize the identification of novel cellular targets and the intricate signaling pathways that this compound modulates. ontosight.ai For instance, its role as a ligand for peroxisome proliferator-activated receptors (PPARs) has been proposed to mediate its anti-inflammatory and pro-differentiating effects in skin, but the direct binding and activation mechanisms require further validation. cosmeticsandtoiletries.com Additionally, the antimicrobial mechanism of this compound is not completely elucidated, with theories ranging from direct damage to the bacterial cell wall to inhibition of protein kinases and reduction of bacterial adherence. cosmeticsandtoiletries.com A deeper understanding of these fundamental mechanisms will be crucial for the targeted therapeutic application of this compound.

    Further Investigation into Systemic Roles and Clinical Efficacy beyond Dermatology and Cancer

    The therapeutic potential of this compound has been most extensively studied in the contexts of dermatology and oncology. ontosight.aichemimpex.com However, emerging evidence suggests broader systemic roles that warrant further investigation. For example, this compound has demonstrated anti-inflammatory properties in models of inflammatory bowel disease (IBD). wikipedia.org Studies have shown that altered sphingolipid metabolism is a feature of IBD, and this compound levels have been observed to change in this context. nih.govoup.com Further research is needed to clarify its therapeutic potential in managing chronic inflammatory conditions of the gut. nih.gov

    Moreover, the involvement of sphingolipid metabolism in neurodegenerative disorders like Alzheimer's and Parkinson's disease opens up another promising, yet underexplored, area of research. ontosight.aicreative-proteomics.com The neuroprotective effects of phytoceramides, which are derived from this compound, have been noted, suggesting a potential therapeutic role in managing cognitive impairments. researchgate.net A synthetic derivative, O-cyclic this compound-1-phosphate (cP1P), has shown promise in protecting against motor dysfunctions and neuroinflammation in mouse models of Parkinson's disease. mdpi.comnih.gov Comprehensive studies are required to establish the clinical efficacy and underlying mechanisms of this compound and its derivatives in these and other systemic diseases.

    Development of Novel this compound Derivatives with Enhanced Efficacy and Reduced Toxicity

    To overcome the limitations of naturally occurring this compound, such as potential toxicity at high concentrations, the development of novel derivatives is a key area of future research. researchgate.net Synthetic analogs can be designed to have enhanced efficacy, improved bioavailability, and reduced toxicity. researchgate.netuci.edu For example, researchers have synthesized this compound derivatives that have demonstrated increased potency in ameliorating skin inflammation compared to the parent compound. researchgate.netnih.gov

    The synthesis of various analogs, including those with isomeric substitutions or constrained ring structures, has been explored to enhance cytotoxic activity against cancer cells or to modulate immune responses. nih.govresearchgate.netnih.gov The development of derivatives like O-cyclic this compound-1-phosphate (cP1P) has shown potential in enhancing the therapeutic efficacy of stem cells and in protecting against neuroinflammation. mdpi.comresearchgate.netijstemcell.com Future efforts in medicinal chemistry will focus on creating a diverse library of this compound derivatives with tailored properties for specific therapeutic applications, from cancer therapy to the treatment of autoimmune and inflammatory conditions. nih.govnih.gov

    Comprehensive Lipidomic Profiling Across Diverse Physiological and Pathological States

    Advances in lipidomics, particularly mass spectrometry-based techniques, have enabled the large-scale, quantitative analysis of hundreds of sphingolipid species in biological samples. researchgate.netnih.gov This technology is crucial for understanding the complex interplay of sphingolipid metabolism in health and disease. creative-proteomics.comresearchgate.net Future research should focus on comprehensive lipidomic profiling to map the dynamic changes in this compound and its metabolites across a wide range of physiological and pathological conditions. creative-proteomics.commdpi.com

    Such studies can help identify novel biomarkers for diseases like cancer, neurodegenerative disorders, and metabolic syndromes. creative-proteomics.com For instance, detailed lipidomic analysis of nervous system tissues has revealed distinct profiles of sphingolipids in different regions, providing insights into their specific roles. mdpi.com By correlating lipidomic data with clinical outcomes, researchers can gain a deeper understanding of how dysregulation of this compound metabolism contributes to disease pathogenesis and identify new targets for therapeutic intervention. nih.govoup.com

    Exploration of Structure-Activity Relationships for Targeted Therapeutic Development

    A systematic exploration of the structure-activity relationships (SAR) of this compound and its analogs is essential for the rational design of targeted therapeutics. researchgate.net By synthesizing and evaluating a variety of derivatives with modifications to the sphingoid backbone and acyl chain, researchers can identify the key structural features responsible for specific biological activities. nih.govnih.gov

    For example, SAR studies can help in designing analogs that selectively target specific receptor subtypes or enzymes in the sphingolipid metabolic pathway. uci.eduresearchgate.net This approach can lead to the development of more potent and selective drugs with fewer off-target effects. nih.gov The creation of compound libraries with diverse structural modifications will be instrumental in elucidating the SAR of this compound and its derivatives, ultimately facilitating the development of novel therapies for a range of diseases. researchgate.netresearchgate.net

    Translational Research from Preclinical Models to Clinical Trials

    A critical gap remains in translating the promising preclinical findings on this compound and its derivatives into clinical applications. While numerous in vitro and animal studies have highlighted its therapeutic potential, well-designed clinical trials are necessary to establish its safety and efficacy in humans. archivemarketresearch.com The challenges in this transition include stringent regulatory approvals and the need for robust clinical trial data. archivemarketresearch.com

    Future research must focus on bridging this translational gap. This will involve conducting rigorous, placebo-controlled clinical trials to evaluate the therapeutic benefits of this compound and its derivatives in various conditions, including skin disorders, cancer, and inflammatory diseases. archivemarketresearch.commedchemexpress.com Establishing clear clinical endpoints and patient selection criteria will be crucial for the success of these trials. Furthermore, continued research into optimal formulations and delivery systems will be necessary to maximize the therapeutic potential of this compound-based treatments. archivemarketresearch.com

    Interactive Data Table: Research on this compound Derivatives

    Derivative NameInvestigated EffectModel SystemKey Findings
    YG-II-6 compoundsAnti-inflammatory, Anti-psoriaticMouse model, KeratinocytesSuppressed skin inflammation and psoriasiform dermatitis by inhibiting NF-κB and JAK/STAT signaling. nih.gov
    Isomeric this compound analoguesCytotoxicityB16 murine melanoma cellsShowed higher potency than natural this compound with IC50 values in the low µM range. nih.gov
    SH-BC-893Metabolic regulation, Mitochondrial protectionMice with diet-induced obesityRestored normal weight and metabolic function by preventing mitochondrial fission. uci.edu
    O-cyclic this compound-1-phosphate (cP1P)Neuroprotection, Enhanced stem cell therapyParkinson's disease mouse models, Mesenchymal stem cellsProtected against motor dysfunction and neuroinflammation; improved glycolytic reprogramming and transplantation efficiency of MSCs. mdpi.comresearchgate.net
    N-hexyl and N-octanoyl derivativesCytotoxicityB16 murine melanoma cellsInvestigated as part of a study on isomeric this compound analogues with cytotoxic effects. nih.gov

    Q & A

    Q. How should this compound research data be documented to ensure reproducibility?

    • Methodological Answer : Follow the FAIR principles:
    • Findable : Deposit raw MS files in repositories like MetaboLights.
    • Accessible : Share protocols via protocols.io with DOI links.
    • Interoperable : Use standardized lipid nomenclature (e.g., LIPID MAPS identifiers).
    • Reusable : Provide metadata on growth conditions (e.g., yeast strain media composition) .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.